2,5-Dimethylbenzothiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-6-3-4-9-8(5-6)10-7(2)11-9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHANCLXYCNTZMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059121 | |
| Record name | Benzothiazole, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95-26-1 | |
| Record name | 2,5-Dimethylbenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzothiazole, 2,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzothiazole, 2,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzothiazole, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylbenzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYLBENZOTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8YB2EH8TU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,5-Dimethylbenzothiazole: Properties, Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocycle
2,5-Dimethylbenzothiazole is a heterocyclic organic compound featuring a benzene ring fused to a thiazole ring, with methyl groups substituted at the 2 and 5 positions.[1] This scaffold is of significant interest in medicinal and materials chemistry.[2][3] In drug development, the benzothiazole core is recognized as a "privileged structure," appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[3][4][5] Its utility also extends to industrial applications, where it serves as a vulcanization accelerator in the rubber industry and as a stabilizer in plastics.[2] This guide provides a comprehensive overview of its core physical and chemical properties, detailed analytical protocols, and its relevance in modern research.
Molecular Structure and Physicochemical Properties
The unique arrangement of atoms in this compound dictates its chemical behavior and physical characteristics. The fusion of the electron-rich benzene ring with the electron-deficient thiazole ring creates a distinct electronic environment that influences its reactivity and interactions.
Caption: Molecular Structure of this compound.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NS | [1][2][6] |
| Molecular Weight | 163.24 g/mol | [2][6] |
| CAS Number | 95-26-1 | [1][6] |
| Appearance | White to light yellow/orange powder or crystals | [2][7] |
| Melting Point | 36-42 °C | [2][7] |
| Boiling Point | 146 °C at 10 mmHg | [2][7] |
| Flash Point | >110 °C (>230 °F) | [7] |
| pKa | 2.02 ± 0.10 (Predicted) | [7][8] |
| Storage Temperature | 2-30°C |
Spectroscopic and Analytical Characterization
Accurate structural confirmation and purity assessment are paramount in scientific research. Spectroscopic techniques provide a detailed fingerprint of the this compound molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework.
-
¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the two methyl groups.
-
Aromatic Protons (3H): The protons on the benzene ring will appear in the downfield region (typically δ 7.0-8.0 ppm), exhibiting splitting patterns (doublets, triplets) based on their coupling with adjacent protons.
-
Methyl Protons (6H): Two sharp singlets are expected for the two methyl groups. The C2-methyl protons will likely appear around δ 2.8 ppm, while the C5-methyl protons will be slightly more upfield, around δ 2.5 ppm.[9] This difference is due to the varying electronic environments of the thiazole and benzene portions of the molecule.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will reveal all nine unique carbon atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups and bond vibrations within the molecule. Key expected absorption bands include:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic/methyl): ~2850-3000 cm⁻¹
-
C=N stretching (thiazole ring): ~1615 cm⁻¹[10]
-
C=C stretching (aromatic ring): ~1450-1600 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the compound's identity.
-
Molecular Ion Peak ([M]⁺): A prominent peak will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight, approximately 163.24.[1]
-
Fragmentation: Common fragmentation patterns for benzothiazoles may involve the loss of methyl groups or cleavage of the thiazole ring.
Chemical Reactivity and Synthesis
Key Reaction Pathways
The reactivity of this compound is governed by the interplay between the aromatic benzene ring and the heterocyclic thiazole ring.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions like nitration or halogenation.[11] The existing methyl group and the fused thiazole ring direct incoming electrophiles, typically to the C4 and C6 positions.
-
Reactivity of the C2-Methyl Group: The methyl group at the C2 position is activated by the adjacent imine bond (C=N). It can be deprotonated by a strong base to form a nucleophilic carbanion, which can then react with various electrophiles. This is a common strategy for elaborating the structure in synthetic schemes.
-
N-Alkylation: The nitrogen atom in the thiazole ring possesses a lone pair of electrons and can act as a nucleophile, reacting with alkyl halides to form quaternary benzothiazolium salts. This modification is often used to alter the solubility and biological activity of the molecule.
Caption: Common synthesis pathway for this compound.
General Synthesis Approach
A prevalent method for synthesizing 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol with an aldehyde, ketone, or carboxylic acid derivative.[4][12] For this compound, this typically involves the reaction of 4-methyl-2-aminothiophenol with acetic anhydride or a similar acetylating agent, followed by cyclization.[11]
Applications in Drug Discovery and Development
The benzothiazole scaffold is a cornerstone in medicinal chemistry due to its ability to interact with a diverse range of biological targets.[3]
-
Anticancer Agents: Numerous benzothiazole derivatives have demonstrated potent antitumor activity by targeting various pathways involved in cancer progression.[3][13]
-
Antimicrobial Research: The scaffold is present in compounds developed as antibacterial and antifungal agents, with some showing efficacy against multidrug-resistant strains.[14]
-
Neurodegenerative Diseases: Certain benzothiazole derivatives have been investigated as imaging agents for amyloid-β plaques, which are hallmarks of Alzheimer's disease.[5]
-
Enzyme Inhibition: The structural features of benzothiazoles make them effective inhibitors for various enzymes, a key strategy in treating numerous diseases.[12]
Experimental Protocol: Acquiring a ¹H NMR Spectrum
This protocol outlines the standard procedure for preparing a sample of this compound and acquiring a proton NMR spectrum. This is a foundational experiment for identity confirmation and purity analysis.
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural verification.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tube
-
Pasteur pipette
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Methodology
-
Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound and place it into a clean, dry vial. b. Using a Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. The CDCl₃ serves as the solvent and its deuterium signal is used for locking the magnetic field. TMS is included as the internal standard (δ 0.0 ppm).[10] c. Gently vortex the sample until the solid is completely dissolved. The solution should be clear and free of particulate matter. d. Carefully transfer the solution into the NMR tube using a clean Pasteur pipette.
-
Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet. b. Lock the spectrometer onto the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, which is critical for obtaining sharp, well-resolved peaks. d. Acquire the ¹H NMR spectrum. Typical acquisition parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect at least 8-16 scans to ensure a good signal-to-noise ratio.
-
Data Processing and Analysis: a. Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum. b. Perform phase correction and baseline correction to ensure the spectrum is properly presented. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. d. Integrate the signals to determine the relative number of protons corresponding to each peak. e. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the peaks to the specific protons in the this compound structure.
Safety and Handling
This compound is classified as harmful if swallowed.[6][15] Standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[16]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[16] Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]
References
- 1. Benzothiazole, 2,5-dimethyl- [webbook.nist.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. longdom.org [longdom.org]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 6. This compound CAS 95-26-1 | 841567 [merckmillipore.com]
- 7. This compound CAS#: 95-26-1 [m.chemicalbook.com]
- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 9. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. 2,5-Dimethyl-4-nitrobenzo[d]thiazole|CAS 650635-66-8 [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dcfinechemicals.com [dcfinechemicals.com]
- 16. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Molecular Structure and Weight of 2,5-Dimethylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and molecular weight of 2,5-Dimethylbenzothiazole (CAS No. 95-26-1), a heterocyclic compound of interest in various industrial and research applications. This document outlines the fundamental chemical properties, including its molecular formula and exact mass, and delves into the principles and methodologies for its structural elucidation and molecular weight determination. Detailed, field-proven protocols for mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are presented, coupled with an expert analysis of the expected spectral data. This guide is intended to serve as a practical resource for researchers and professionals engaged in the characterization and utilization of benzothiazole derivatives.
Introduction to this compound
This compound is a substituted benzothiazole, a class of bicyclic heterocyclic compounds containing a benzene ring fused to a thiazole ring. The benzothiazole scaffold is a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. The addition of two methyl groups to the benzothiazole core at positions 2 and 5 imparts specific physicochemical properties that influence its reactivity, solubility, and potential applications. A thorough understanding of its molecular structure and precise molecular weight is paramount for its unambiguous identification, quality control, and for predicting its behavior in chemical and biological systems.
Molecular Identity and Physicochemical Properties
The fundamental identity of this compound is defined by its molecular formula and weight. These core parameters are the foundation for all subsequent analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₉NS | [1][2] |
| Molecular Weight | 163.24 g/mol | [2] |
| Monoisotopic Mass | 163.045572 g/mol | |
| CAS Number | 95-26-1 | [1] |
| IUPAC Name | 2,5-dimethyl-1,3-benzothiazole | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 36-40 °C | |
| Boiling Point | 146 °C at 10 mmHg |
Elucidation of Molecular Structure
The connectivity of atoms and the overall three-dimensional shape of this compound are determined through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment of each carbon and hydrogen atom.
Molecular Structure of this compound
The structure consists of a benzothiazole core with a methyl group attached to the carbon at position 2 of the thiazole ring and another methyl group at position 5 of the benzene ring.
Caption: Molecular structure of this compound.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the elucidation of the molecular structure.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.
-
¹H NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single peak.
-
Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Analyze the ¹H NMR spectrum for chemical shifts, integration (relative number of protons), and splitting patterns (multiplicity).
-
Analyze the ¹³C NMR spectrum for the number of signals and their chemical shifts to identify the number of unique carbon environments.
-
Expected NMR Spectral Data and Interpretation
-
¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons will appear in the downfield region (typically 7-8 ppm) and their splitting patterns will be indicative of their positions on the benzene ring. The two methyl groups will each give rise to a singlet in the upfield region (typically 2-3 ppm), with their exact chemical shifts influenced by their position on the benzothiazole ring system.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the range of 110-155 ppm, while the methyl carbons will appear at a much higher field (15-25 ppm). The quaternary carbons (those not bonded to any hydrogen atoms) will typically show weaker signals.
Determination of Molecular Weight
Mass spectrometry is the primary technique for the precise determination of the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules.
Experimental Protocol: Mass Spectrometry (MS)
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like this compound. In EI, high-energy electrons bombard the sample molecules, causing them to lose an electron and form a positively charged molecular ion (M⁺•).
-
Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.
References
An In-Depth Technical Guide to the Spectroscopic Data of 2,5-Dimethylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 2,5-Dimethylbenzothiazole, a heterocyclic compound of interest in various research and development fields. As a Senior Application Scientist, the following sections are designed to offer not just raw data, but also expert insights into the interpretation and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule.
Introduction to this compound and its Spectroscopic Characterization
This compound (C₉H₉NS, CAS No: 95-26-1) is a substituted benzothiazole derivative.[1] The benzothiazole moiety is a crucial pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities.[2][3][4] Accurate and unambiguous characterization of such molecules is paramount in drug discovery and development to ensure identity, purity, and structural integrity. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will delve into the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data of this compound, offering a detailed interpretation grounded in established scientific principles.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is essential for the correct assignment of spectroscopic signals. The structure of this compound with the conventional numbering system used for spectral interpretation is presented below.
References
The Solubility Profile of 2,5-Dimethylbenzothiazole: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2,5-dimethylbenzothiazole in organic solvents. Recognizing the critical role of solubility in drug development, chemical synthesis, and material science, this document delves into the theoretical underpinnings of this compound's solubility, outlines detailed experimental protocols for its quantitative determination, and discusses its broader implications in research and development. While extensive quantitative solubility data for this compound is not widely published, this guide equips researchers with the foundational knowledge and practical methodologies to ascertain its solubility in relevant solvent systems, thereby facilitating its effective application.
Introduction: The Significance of this compound
This compound is a heterocyclic aromatic compound with a molecular formula of C₉H₉NS and a molecular weight of 163.24 g/mol .[1] Its structure, featuring a fused benzene and thiazole ring system with two methyl substituents, imparts a unique combination of chemical and physical properties. This versatile molecule serves as a key building block in various industrial and pharmaceutical applications.
In the industrial sector, it is utilized as a vulcanization accelerator in the rubber and plastics industries.[2] In the realm of drug discovery and development, the benzothiazole scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Benzothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The solubility of this compound is a fundamental parameter that governs its utility in these diverse applications, influencing everything from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations.
Theoretical Framework of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute (this compound) and the solvent molecules.[4] The overall process of dissolution can be understood through the interplay of several thermodynamic factors.
2.1. Molecular Structure and Polarity
This compound is a relatively nonpolar molecule. The presence of the aromatic rings and methyl groups contributes to its lipophilic character. The nitrogen and sulfur atoms in the thiazole ring introduce some polarity, but the overall molecule is predominantly hydrophobic. This is supported by its calculated octanol-water partition coefficient (logP) of 2.913, which indicates a preference for a non-aqueous environment.[5] Its calculated water solubility (logWS) is -3.75, further confirming its low affinity for water.[5]
2.2. Solute-Solvent Interactions
The dissolution of this compound in an organic solvent involves the disruption of the crystal lattice of the solid solute and the creation of a cavity in the solvent, followed by the formation of new solute-solvent interactions. The dominant intermolecular forces at play for this compound are van der Waals forces (specifically London dispersion forces) and dipole-dipole interactions.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with each other but not directly with this compound, which lacks hydrogen bond donors. However, the alkyl chains of the alcohols can interact favorably with the lipophilic portions of the solute. Qualitative data for the parent compound, benzothiazole, indicates it is soluble in ethanol and methanol.[4][6]
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents possess a dipole moment and can engage in dipole-dipole interactions with the polarizable benzothiazole ring system. Benzothiazole is known to be soluble in acetone.[6]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through London dispersion forces. Given the significant nonpolar character of this compound, good solubility is anticipated in these solvents.
2.3. Effect of Temperature
The solubility of most solid organic compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the endothermic process, favoring dissolution.
Quantitative Solubility Data: A Gap in the Literature
A thorough review of the scientific literature reveals a scarcity of publicly available, quantitative solubility data for this compound in common organic solvents. While qualitative descriptions of solubility for the parent benzothiazole and some derivatives exist, specific values in units such as g/L or mol/L are not readily found.
However, a study on a structurally related compound, 2-hydrazino-4-methylbenzothiazole, provides valuable insight. Its mole fraction solubility was determined in a range of solvents, including acetone, toluene, methanol, ethanol, and ethyl acetate, with solubility generally increasing with temperature.[7] This suggests a similar trend can be expected for this compound.
The following table summarizes the qualitative solubility information and provides a framework for the expected solubility of this compound.
Table 1: Predicted and Known Solubility of Benzothiazole Derivatives
| Solvent | Solvent Type | Expected Solubility of this compound | Known Solubility of Related Compounds |
| Water | Polar Protic | Very Low | Benzothiazole: Slightly soluble[6] |
| Methanol | Polar Protic | Soluble | Benzothiazole: Soluble[4]; 2-Hydrazino-4-methylbenzothiazole: Soluble[7] |
| Ethanol | Polar Protic | Soluble | Benzothiazole: Soluble[4]; 2-Methylbenzothiazole: Soluble[8] |
| Acetone | Polar Aprotic | Soluble | Benzothiazole: Soluble[6]; 2-Hydrazino-4-methylbenzothiazole: Soluble[7] |
| Dichloromethane | Polar Aprotic | Soluble | Benzothiazine derivatives: Soluble[9] |
| Toluene | Nonpolar | Soluble | 2-Hydrazino-4-methylbenzothiazole: Soluble[7] |
| Hexane | Nonpolar | Likely Soluble | General principle of "like dissolves like" |
| Diethyl Ether | Polar Aprotic | Soluble | Benzothiazole: Very soluble[6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Benzothiazole: Soluble[4] |
Experimental Protocol for Determining the Solubility of this compound
Given the lack of comprehensive published data, it is imperative for researchers to experimentally determine the solubility of this compound in their specific solvents of interest. The following section provides a detailed, self-validating protocol based on the widely accepted isothermal equilibrium shake-flask method.[10]
4.1. Principle
An excess amount of the solid this compound is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the concentration of the solute in the saturated supernatant is determined using a suitable analytical technique.
4.2. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
4.3. Experimental Workflow
References
- 1. Benzothiazole, 2,5-dimethyl- [webbook.nist.gov]
- 2. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis [mdpi.com]
- 3. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications [ouci.dntb.gov.ua]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Benzothiazole, 2,5-dimethyl- (CAS 95-26-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
The Pharmacological Potential of 2,5-Dimethylbenzothiazole Derivatives: A Technical Guide for Drug Discovery
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry
Benzothiazole, a bicyclic heterocyclic compound, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2][3][4] Its rigid structure, combined with the presence of nitrogen and sulfur heteroatoms, provides a unique electronic and steric profile that facilitates interactions with a wide array of biological targets.[4] This inherent versatility has rendered the benzothiazole nucleus a "privileged scaffold" in drug discovery, leading to the development of compounds with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2][3][4][5] The functionalization of the benzothiazole core, particularly at the 2 and 5 positions, has been a key strategy in modulating the biological activity and pharmacokinetic properties of these derivatives, paving the way for the discovery of novel therapeutic agents.[4] This guide will provide an in-depth exploration of the biological activities of 2,5-dimethylbenzothiazole derivatives, offering insights into their synthesis, mechanisms of action, and potential for future drug development.
Anticancer Activities: Targeting the Hallmarks of Malignancy
The quest for novel anticancer agents has identified benzothiazole derivatives as a promising class of compounds with the ability to interfere with various aspects of cancer cell biology.[1][3] While specific studies on this compound derivatives are emerging, the broader family of benzothiazoles has demonstrated significant potential in this area.
Mechanism of Action: A Multi-pronged Attack
Benzothiazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways simultaneously. One of the key mechanisms is the induction of apoptosis, or programmed cell death. Studies on 2-substituted benzothiazoles have shown their ability to disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent cell death.[6] Furthermore, these compounds have been observed to cause cell cycle arrest, preventing cancer cells from proliferating uncontrollably.[6]
Several key signaling pathways implicated in cancer progression are modulated by benzothiazole derivatives. These include:
-
EGFR Signaling: Downregulation of the Epidermal Growth Factor Receptor (EGFR) protein has been observed, which is crucial in controlling cell growth and proliferation.[6]
-
JAK/STAT Pathway: Inhibition of this pathway can impede cancer cell survival and proliferation.[6]
-
ERK/MAPK Pathway: Modulation of this pathway can interfere with cell division and differentiation.[6]
-
PI3K/Akt/mTOR Pathway: This critical pathway for cell survival and growth is another target for benzothiazole derivatives.[6]
The following diagram illustrates the interplay of these pathways and the points of intervention for benzothiazole derivatives.
Caption: Key signaling pathways targeted by benzothiazole derivatives in cancer cells.
In Vitro Efficacy: A Summary of Cytotoxic Activity
The anticancer potential of benzothiazole derivatives has been extensively evaluated in vitro against a panel of human cancer cell lines. The following table summarizes the cytotoxic activity (IC50 values) of representative benzothiazole compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Indole based hydrazine carboxamide scaffold 12 | HT29 (Colon) | 0.015 | [3] |
| H460 (Lung) | 0.28 | [3] | |
| A549 (Lung) | 1.53 | [3] | |
| MDA-MB-231 (Breast) | 0.68 | [3] | |
| Nitrobenzylidene containing thiazolidine derivative 54 | MCF7 (Breast) | 0.036 | [3] |
| HEPG2 (Liver) | 0.048 | [3] | |
| Naphthalimide derivative 66 | HT-29 (Colon) | 3.72 | [3] |
| A549 (Lung) | 4.074 | [3] | |
| MCF-7 (Breast) | 7.91 | [3] | |
| Naphthalimide derivative 67 | HT-29 (Colon) | 3.47 | [3] |
| A549 (Lung) | 3.89 | [3] | |
| MCF-7 (Breast) | 5.08 | [3] |
Antimicrobial Properties: A Weapon Against Drug Resistance
The rise of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents. Benzothiazole derivatives have emerged as a promising class of compounds with broad-spectrum activity against both bacteria and fungi.[5][7][8][9]
Synthesis of Antimicrobial Benzothiazole Derivatives
A common synthetic route to biologically active benzothiazole derivatives involves the condensation of a substituted 2-aminothiophenol with a carboxylic acid or its derivative. The following workflow outlines a general synthetic scheme.
Caption: General synthetic workflow for this compound derivatives.
Mechanism of Antimicrobial Action
The antimicrobial activity of benzothiazole derivatives is attributed to their ability to interfere with essential cellular processes in microorganisms. One of the proposed mechanisms is the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication.[7] Additionally, these compounds can disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death.
In Vitro Antimicrobial Efficacy
The antimicrobial potency of benzothiazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Type | Microorganism | MIC (µM) | Reference |
| 2-Arylbenzothiazole analogues | Enterococcus faecalis | ~1 | [7] |
| Klebsiella pneumoniae | 1.04 - 2.03 | [7] | |
| 5-Methylphenanthridium benzothiazoles | Bacillus subtilis | 1-4 µg/ml | [7] |
| Staphylococcus aureus | 1-4 µg/ml | [7] | |
| 2,5-disubstituted furan benzothiazole | Saccharomyces cerevisiae | 1.6 - 12.5 | [7] |
Anticonvulsant and Neuroprotective Potential
Beyond their anticancer and antimicrobial properties, benzothiazole derivatives have shown promise in the treatment of neurological disorders. Epilepsy, characterized by recurrent seizures, is a condition for which new therapeutic options are continually sought.[10]
Anticonvulsant Activity
Several benzothiazole derivatives have been synthesized and evaluated for their anticonvulsant activity in preclinical models. The maximal electroshock (MES) test is a widely used screening method to identify compounds with potential efficacy against generalized tonic-clonic seizures.
One notable derivative, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((2-fluorobenzyl)oxy)benzo[d]thiazole (compound 6g), demonstrated significant anticonvulsant activity in the MES test with an ED50 value of 160.4 mg/kg.[10] This compound also exhibited a high protective index, suggesting a favorable therapeutic window.[10] The mechanism of action is thought to involve the modulation of GABAergic neurotransmission.[10]
Neuroprotective Effects
The neuroprotective properties of benzothiazole derivatives are also an area of active research. Riluzole, a commercially available drug containing a benzothiazole core, is used in the treatment of amyotrophic lateral sclerosis (ALS) and is known for its neuroprotective effects.[11] The antioxidant properties of some thiazole derivatives contribute to their ability to protect neurons from oxidative stress-induced damage, a key factor in ischemic brain injury.[12]
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research in this promising area, detailed experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound derivative in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents. The diverse biological activities exhibited by benzothiazole derivatives, including their potent anticancer, antimicrobial, and anticonvulsant effects, underscore the importance of this chemical class in medicinal chemistry. The structure-activity relationship studies have shown that substitutions at the 2 and 5 positions of the benzothiazole ring are critical for modulating biological activity.[4]
Future research should focus on the synthesis and biological evaluation of a wider range of this compound derivatives to fully explore their therapeutic potential. Elucidating the precise mechanisms of action and identifying the specific molecular targets of these compounds will be crucial for their rational design and optimization. Furthermore, in vivo studies are warranted to assess the efficacy, pharmacokinetics, and safety of the most promising candidates. The continued investigation of this compound derivatives is a promising avenue for the discovery of new and effective drugs to address unmet medical needs.
References
- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. jchr.org [jchr.org]
- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic World of Naturally Occurring Benzothiazoles: A Technical Guide for Researchers
Introduction: The Benzothiazole Scaffold in Nature's Arsenal
The benzothiazole moiety, a bicyclic system featuring a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] While extensively explored in synthetic chemistry, the natural world also harbors a fascinating array of benzothiazole-containing compounds. These natural products, found in organisms from terrestrial microbes to deep-sea sponges, exhibit a remarkable range of biological effects, including bioluminescence, cytotoxicity, and antimicrobial properties.[2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural occurrence of benzothiazole derivatives, their biosynthesis, methods for their study, and their significant biological activities.
Biosynthesis of Naturally Occurring Benzothiazoles: A Glimpse into Nature's Synthetic Machinery
The biosynthesis of benzothiazole natural products is a testament to the elegance of enzymatic catalysis. While the pathways for many of these compounds are yet to be fully elucidated, the biosynthesis of firefly luciferin stands as a well-studied exemplar.
The Luminescent Pathway: Biosynthesis of Firefly Luciferin
The enchanting glow of fireflies is orchestrated by the enzymatic oxidation of D-luciferin, a benzothiazole derivative.[3] The biosynthesis of this remarkable molecule has been a subject of intense research, with studies revealing a pathway that utilizes two molecules of L-cysteine and one molecule of p-benzoquinone (or its precursor, 1,4-hydroquinone).[4][5][6]
The proposed biosynthetic pathway commences with the condensation of p-benzoquinone with two molecules of L-cysteine.[4] One of the cysteine molecules undergoes decarboxylation, a key step in the formation of the benzothiazole ring.[4][7] Subsequent cyclization and dehydration steps lead to the formation of the thiazoline ring, ultimately yielding D-luciferin.[3]
Caption: Proposed Biosynthetic Pathway of Firefly Luciferin.
Marine Marvels: The Dercitin and Kuanoniamine Families of Alkaloids
The marine environment, particularly deep-water sponges of the family Pachastrellidae, has proven to be a rich source of complex benzothiazole-containing alkaloids.[8] Among these, the dercitin and kuanoniamine families of pyridoacridine alkaloids are of significant interest due to their potent cytotoxic and antitumor activities.[8][9]
Dercitin, a violet-colored alkaloid isolated from a Dercitus species sponge, was one of the first members of this class to be identified.[9][10] It exhibits potent inhibitory activity against a range of murine and human cancer cell lines, with IC50 values in the nanomolar range.[8] The kuanoniamines, isolated from both marine sponges and their molluscan predators, share the core pyridoacridine skeleton with the dercitins and also display significant cytotoxicity.[11][12]
The proposed biosynthesis of these complex marine alkaloids likely involves the condensation of tryptophan-derived and cysteine-derived precursors, although the precise enzymatic machinery remains an active area of investigation.[13]
Caption: Structural Relationship of Dercitin and Kuanoniamine Alkaloids.
Experimental Protocols: From Collection to Characterization
The study of naturally occurring benzothiazoles necessitates a robust and systematic experimental workflow, encompassing collection, extraction, isolation, and structural elucidation.
Bioassay-Guided Fractionation of Marine Sponge Extracts
A common and effective strategy for isolating bioactive compounds from complex natural extracts is bioassay-guided fractionation.[3][4][5] This approach involves a stepwise separation of the crude extract, with each resulting fraction being tested for the biological activity of interest. The active fractions are then subjected to further purification until a pure, active compound is isolated.
Caption: General Workflow for Bioassay-Guided Fractionation.
Step-by-Step Methodologies
1. Extraction of Marine Sponges:
-
Objective: To extract the secondary metabolites from the sponge tissue.
-
Protocol:
-
Lyophilize the collected sponge material to remove water.
-
Grind the dried sponge material into a fine powder.
-
Perform exhaustive extraction with a mixture of methanol (MeOH) and dichloromethane (DCM) (1:1 v/v) at room temperature.
-
Filter the extract and concentrate under reduced pressure to obtain the crude extract.
-
2. Solid-Phase Extraction (SPE) for Desalting and Initial Fractionation: [3][5]
-
Objective: To remove salts and perform a preliminary separation of the crude extract.
-
Protocol:
-
Condition a poly(styrene-divinylbenzene)-based SPE cartridge with methanol followed by water.
-
Dissolve the crude extract in a minimal amount of methanol and then suspend in water.
-
Load the aqueous suspension onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove salts.
-
Elute the organic compounds with a stepwise gradient of increasing methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect each fraction and concentrate under reduced pressure.
-
3. High-Performance Liquid Chromatography (HPLC) for Purification: [7][14]
-
Objective: To isolate pure compounds from the active fractions.
-
Protocol:
-
Dissolve the active fraction from SPE in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.45 µm syringe filter.
-
Perform analytical reversed-phase HPLC (RP-HPLC) on a C18 column to develop a separation method. A common mobile phase for alkaloids is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[14]
-
Scale up the separation to a preparative RP-HPLC system using the optimized gradient.
-
Collect the fractions corresponding to the individual peaks.
-
Analyze the purity of each collected fraction by analytical HPLC.
-
Remove the solvent from the pure fractions under reduced pressure.
-
4. Structural Elucidation using Spectroscopic Techniques: [9][15][16]
-
Objective: To determine the chemical structure of the isolated pure compounds.
-
Protocol:
-
Mass Spectrometry (MS): Obtain the high-resolution mass spectrum (HRMS) to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire 1D NMR spectra (¹H and ¹³C) to identify the types and number of protons and carbons.
-
Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish the connectivity between atoms and elucidate the complete molecular structure.
-
-
Biological Activities: A Treasure Trove for Drug Discovery
Naturally occurring benzothiazoles exhibit a wide range of potent biological activities, making them attractive lead compounds for drug discovery programs.
Cytotoxicity and Antitumor Activity
As previously mentioned, the dercitin and kuanoniamine families of marine alkaloids are potent cytotoxic agents.[8][11] Dercitin, for instance, has been shown to inhibit the proliferation of various cancer cell lines at nanomolar concentrations.[8]
| Compound | Cell Line | IC50 (nM) | Reference |
| Dercitin | P388 (murine leukemia) | 63 | [8] |
| Dercitin | A549 (human lung carcinoma) | 150 | [8] |
| Dercitin | HCT-8 (human colon adenocarcinoma) | 120 | [8] |
| Kuanoniamine A | Various human tumor cell lines | Potent growth inhibitor | [11] |
| Kuanoniamine C | Estrogen-dependent breast cancer | Selective activity | [11] |
Table 1: Cytotoxic Activity of Selected Naturally Occurring Benzothiazole Derivatives
The mechanism of action for dercitin is believed to involve intercalation into DNA and inhibition of topoisomerase activity.[8]
Antimicrobial and Other Activities
Beyond their anticancer potential, naturally occurring benzothiazoles have also been reported to possess antimicrobial and other valuable biological properties. For example, some benzothiazole derivatives isolated from marine organisms have shown activity against pathogenic bacteria and fungi. The unique chemical structures of these natural products provide a rich scaffold for the development of new therapeutic agents.
Conclusion and Future Perspectives
The natural world provides a rich and often untapped source of structurally diverse and biologically active benzothiazole derivatives. From the bioluminescent firefly luciferin to the potent cytotoxic marine alkaloids of the dercitin and kuanoniamine families, these compounds showcase the remarkable synthetic capabilities of nature. The continued exploration of biodiversity, coupled with advancements in analytical techniques and high-throughput screening, promises to unveil new and exciting benzothiazole-based natural products with the potential to be developed into novel therapeutics for a range of human diseases. This guide serves as a foundational resource for researchers embarking on the exciting journey of discovering and characterizing these enigmatic natural molecules.
References
- 1. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Application of a Novel SPE-Method for Bioassay-Guided Fractionation of Marine Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Development and Application of a Novel SPE-Method for Bioassay-Guided Fractionation of Marine Extracts | Semantic Scholar [semanticscholar.org]
- 4. Development and Application of a Novel SPE-Method for Bioassay-Guided Fractionation of Marine Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. benchchem.com [benchchem.com]
- 7. Antitumor activity and nucleic acid binding properties of dercitin, a new acridine alkaloid isolated from a marine Dercitus species sponge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer Activity Evaluation of Kuanoniamines A and C Isolated from the Marine Sponge Oceanapia sagittaria, Collected from the Gulf of Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 15. Spectroscopic dataset of Hedione's derivatives gathered during process development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijcmas.com [ijcmas.com]
Methodological & Application
Application Note: A Validated Protocol for the Regioselective Nitration of 2,5-Dimethylbenzothiazole
Introduction: The Significance of Nitrated Benzothiazoles
Benzothiazole and its derivatives are privileged heterocyclic scaffolds, forming the core of numerous pharmacologically active agents and functional materials.[1] The introduction of a nitro group (—NO₂) via electrophilic aromatic substitution is a pivotal synthetic transformation, as the nitro moiety can serve as a versatile handle for further functionalization (e.g., reduction to an amine) or can be an integral part of the final active molecule.
This application note details a robust and reliable protocol for the nitration of 2,5-dimethylbenzothiazole. The procedure is designed to favor the formation of the 6-nitro isomer, a key intermediate in the synthesis of various biologically active compounds.[2] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step methodology, and outline critical safety considerations inherent to nitration reactions.
Mechanistic Rationale and Regioselectivity
The nitration of an aromatic system is a classic example of electrophilic aromatic substitution (EAS). The reaction proceeds through the generation of a highly reactive electrophile, the nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring.[3][4]
2.1 Generation of the Electrophile: The Nitronium Ion
In this protocol, a "mixed acid" system of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is employed. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the potent electrophile, the nitronium ion (NO₂⁺).[5]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
2.2 Directing Effects and Regioselectivity
The benzothiazole ring system is generally electron-deficient, making it less reactive towards electrophiles than benzene.[6] However, the substituents on the ring dictate the position of electrophilic attack. In this compound:
-
The fused thiazole ring acts as a deactivating group.
-
The methyl groups at positions 2 and 5 are activating, ortho-, para-directing groups.
The interplay of these effects directs the incoming electrophile primarily to the 6-position of the benzene ring, which is para to the activating 5-methyl group. This regioselectivity is crucial for obtaining the desired product, 2,5-Dimethyl-6-nitrobenzo[d]thiazole.[2]
Overall Reaction Scheme:
Caption: Nitration of this compound to yield the 6-nitro product.
Materials and Equipment
| Chemicals | CAS Number | Recommended Purity | Supplier |
| This compound | 2942-07-6 | ≥98% | Sigma-Aldrich |
| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | 95-98% | Fisher Scientific |
| Concentrated Nitric Acid (HNO₃) | 7697-37-2 | 68-70% | J.T. Baker |
| Crushed Ice | N/A | N/A | N/A |
| Ammonium Hydroxide (NH₄OH) | 1336-21-6 | 28-30% solution | VWR |
| Ethanol (for recrystallization) | 64-17-5 | 95% or Absolute | Decon Labs |
| Deionized Water | N/A | N/A | N/A |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Internal thermometer
-
Ice-salt bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Personal Protective Equipment (PPE): Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), chemically resistant lab coat.[7][8]
Detailed Experimental Protocol
This protocol is designed for a ~0.05 mol scale reaction. Adjust quantities as needed, maintaining stoichiometry.
4.1 Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 6-nitro-2,5-dimethylbenzothiazole.
4.2 Step-by-Step Procedure
-
Preparation of the Substrate Solution:
-
Place a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel in an ice-salt bath.
-
Carefully add 50 mL of concentrated sulfuric acid to the flask and allow it to cool to below 5 °C.
-
Slowly add 8.15 g (0.05 mol) of this compound to the cold, stirring sulfuric acid. The addition may be slightly exothermic; maintain the temperature below 10 °C. Stir until a clear solution is obtained.
-
-
Nitration Reaction:
-
Cool the substrate solution to 0-5 °C.
-
Measure 4.0 mL (~0.06 mol) of concentrated nitric acid into the dropping funnel.
-
Add the nitric acid dropwise to the stirring sulfuric acid solution over a period of 30-45 minutes. Crucial: Meticulously monitor the internal temperature and ensure it does not rise above 5 °C.[9] A rapid temperature increase signifies a runaway reaction risk.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.
-
-
Reaction Work-up and Product Isolation:
-
Remove the ice bath and allow the reaction mixture to slowly warm to room temperature, stirring for an additional 1 hour.
-
In a separate large beaker (1 L), prepare a slurry of ~200 g of crushed ice in 200 mL of deionized water.
-
Slowly and carefully pour the reaction mixture onto the ice slurry with vigorous stirring. This quenching step is highly exothermic.
-
A precipitate (the crude product) should form. Allow the ice to melt completely.
-
Place the beaker in an ice bath and slowly neutralize the mixture by adding concentrated ammonium hydroxide solution dropwise until the pH is approximately 7. The solid may change color to a slightly orange or yellow hue.[1]
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water (total of ~500 mL) until the washings are neutral.
-
-
Purification:
-
Transfer the crude, moist solid to a beaker.
-
Recrystallize the product from a suitable solvent, such as ethanol.[1] Dissolve the crude solid in a minimum amount of hot ethanol, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Data Summary and Characterization
| Parameter | Value | Notes |
| Starting Material | This compound | C₉H₉NS |
| Product | 2,5-Dimethyl-6-nitrobenzo[d]thiazole | C₉H₈N₂O₂S |
| Molecular Weight | 180.24 g/mol | [2] |
| CAS Number (Product) | 686747-49-9 | [2] |
| Appearance | Yellowish solid | |
| Expected Yield | 75-85% | Varies with reaction scale and purity of reagents. |
| Melting Point | Not specified in sources | To be determined experimentally. |
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and regiochemistry of nitration.
-
FT-IR Spectroscopy: To identify characteristic functional groups, particularly the symmetric and asymmetric stretching of the nitro group (~1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight of the product.[10]
Critical Safety Considerations
Nitration reactions are inherently hazardous and must be treated with extreme caution.[9]
-
Corrosivity and Reactivity: Concentrated nitric and sulfuric acids are highly corrosive and are strong oxidizing agents.[7] They can cause severe chemical burns upon contact. Avoid contact with skin and eyes.[8]
-
Exothermic Reaction: The mixing of acids and the nitration reaction itself are highly exothermic.[9] Inadequate temperature control can lead to a thermal runaway, resulting in a violent reaction, boiling, and potential explosion.[7]
-
Toxic Fumes: The reaction can produce toxic nitrogen oxide gases (NOx). This entire procedure must be performed in a well-ventilated chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a face shield, chemical splash goggles, a chemically resistant lab coat, and acid-resistant gloves.[7][11]
-
Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible.[7] Have appropriate neutralizing agents (e.g., sodium bicarbonate) and spill containment kits readily available.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. Buy 2,5-Dimethyl-6-nitrobenzo[d]thiazole (EVT-3415084) | 686747-49-9 [evitachem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 5. Khan Academy [khanacademy.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. synerzine.com [synerzine.com]
- 9. mdpi.com [mdpi.com]
- 10. 6-Nitrobenzothiazole(2942-06-5) MS [m.chemicalbook.com]
- 11. lanxess.com [lanxess.com]
Application Notes and Protocols: The Strategic Use of 2,5-Dimethylbenzothiazole in the Synthesis of Novel Antimicrobial Agents
Introduction: The Benzothiazole Scaffold as a Cornerstone in Antimicrobial Drug Discovery
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with diverse mechanisms of action. Among the privileged heterocyclic scaffolds in medicinal chemistry, the benzothiazole nucleus has emerged as a versatile framework for the design of potent antimicrobial drugs.[1][2][3] Its unique structural and electronic properties allow for a wide range of chemical modifications, leading to compounds with significant activity against various bacterial and fungal pathogens.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of a key starting material, 2,5-dimethylbenzothiazole, in the synthesis of promising antimicrobial candidates.
The rationale behind selecting the this compound core lies in the influence of substitution patterns on the benzothiazole ring on biological activity. The methyl groups at the 2- and 5-positions can modulate the lipophilicity and electronic nature of the molecule, potentially enhancing its interaction with microbial targets and improving its pharmacokinetic profile. This guide will detail the synthetic pathways to derivatize this compound into key intermediates and subsequently into Schiff bases and hydrazones, two classes of compounds renowned for their broad-spectrum antimicrobial properties.[5][6][7]
Core Synthetic Strategies: From this compound to Bioactive Derivatives
The journey from the relatively simple this compound to complex, biologically active molecules involves a series of strategic chemical transformations. The primary goal is to introduce functionalities at the 2-position that can be readily elaborated into diverse chemical entities. The two most common and effective strategies involve the conversion of the 2-methyl group into a 2-amino or a 2-hydrazino group. These functional groups serve as versatile handles for the subsequent synthesis of Schiff bases and hydrazones, respectively.
Mechanism of Action: Targeting Essential Microbial Pathways
The antimicrobial efficacy of benzothiazole derivatives, including those derived from this compound, is often attributed to their ability to interfere with critical cellular processes in microorganisms. While the precise mechanism can vary depending on the specific structural modifications, several key enzymatic targets have been identified. These include:
-
DNA Gyrase and Topoisomerase IV: These bacterial enzymes are essential for DNA replication, transcription, and repair. Benzothiazole derivatives have been shown to inhibit their activity, leading to the disruption of DNA synthesis and ultimately bacterial cell death.
-
Dihydropteroate Synthase (DHPS): This enzyme is crucial in the folic acid synthesis pathway of bacteria, which is essential for the production of nucleotides and certain amino acids. By inhibiting DHPS, benzothiazole-based compounds can effectively starve the bacteria of essential nutrients.[8]
-
Other Potential Targets: Research also suggests that benzothiazole derivatives may interfere with other microbial processes, such as cell wall synthesis, protein synthesis, and membrane function.
The introduction of Schiff base or hydrazone moieties can further enhance the antimicrobial activity by increasing the molecule's ability to chelate metal ions essential for microbial enzyme function or by facilitating interactions with the active sites of target proteins.[1][6]
Detailed Synthetic Protocols
The following protocols provide a step-by-step guide for the synthesis of key intermediates and final antimicrobial compounds starting from this compound.
Protocol 1: Synthesis of 2-Amino-5-methylbenzothiazole
This protocol outlines the conversion of 5-methyl-2-mercaptobenzothiazole to 2-amino-5-methylbenzothiazole, a key precursor for Schiff base synthesis. While this protocol starts from the 2-mercapto derivative, it represents a common route to access the desired 2-amino functionality on a substituted benzothiazole ring.
Materials:
-
5-Methyl-2-mercaptobenzothiazole
-
Hydrazine hydrate (80%)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Ethylene glycol
-
Sodium hydroxide or ammonia solution
Procedure:
-
Synthesis of 2-Hydrazino-5-methylbenzothiazole: In a round-bottom flask, add 5-methyl-2-mercaptobenzothiazole (0.01 mol) and hydrazine hydrate (80%, 10 mL). Reflux the mixture for 4-6 hours.[9][10] After cooling, the solid product, 2-hydrazino-5-methylbenzothiazole, is filtered, washed with cold ethanol, and dried.
-
Conversion to 2-Amino-5-methylbenzothiazole: While less common as a direct conversion, the 2-amino functionality is typically introduced via cyclization reactions of appropriately substituted anilines. For the purpose of this guide, we will proceed from the commercially available or synthetically accessible 2-amino-5-methylbenzothiazole for the subsequent Schiff base synthesis. A general method for synthesizing 2-aminobenzothiazoles involves the reaction of an aniline with potassium thiocyanate in the presence of bromine.[11]
Protocol 2: Synthesis of Schiff Bases from 2-Amino-5-methylbenzothiazole
This protocol describes the general procedure for the condensation of 2-amino-5-methylbenzothiazole with various aromatic aldehydes to yield Schiff bases.[5][6]
Materials:
-
2-Amino-5-methylbenzothiazole
-
Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2-amino-5-methylbenzothiazole (0.01 mol) in 20 mL of absolute ethanol.
-
To this solution, add the substituted aromatic aldehyde (0.01 mol) dissolved in a minimal amount of ethanol.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[12]
-
Fit the flask with a reflux condenser and heat the reaction mixture under reflux for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[13][14]
-
After completion of the reaction, cool the mixture to room temperature. The solid Schiff base product that precipitates out is collected by filtration.
-
Wash the product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
-
Characterize the synthesized compound using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass spectrometry.[5]
Expected Observations: The formation of the Schiff base is indicated by the appearance of a characteristic imine (-C=N-) stretching band in the FT-IR spectrum (around 1600-1650 cm⁻¹) and a singlet for the azomethine proton (-N=CH-) in the ¹H-NMR spectrum (around δ 8-10 ppm).[5]
Protocol 3: Synthesis of Hydrazones from 2-Hydrazino-5-methylbenzothiazole
This protocol details the synthesis of hydrazones by reacting 2-hydrazino-5-methylbenzothiazole with various aromatic aldehydes or ketones.[10][15]
Materials:
-
2-Hydrazino-5-methylbenzothiazole (from Protocol 1, Step 1)
-
Substituted aromatic aldehyde or ketone
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 2-hydrazino-5-methylbenzothiazole (0.01 mol) in 25 mL of ethanol.
-
Add the substituted aromatic aldehyde or ketone (0.01 mol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 3-5 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the hydrazone product.
-
Filter the solid product, wash with cold ethanol, and recrystallize from a suitable solvent to afford the pure hydrazone.
-
Characterize the product by spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass spectrometry).
Expected Observations: The formation of the hydrazone is confirmed by the disappearance of the -NH₂ protons of the hydrazine and the appearance of a new -N=CH- or -N=C(R)- proton signal in the ¹H-NMR spectrum, along with a characteristic C=N stretching frequency in the FT-IR spectrum.
Antimicrobial Activity Evaluation: Protocols and Data Interpretation
The synthesized compounds should be evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The following are standard protocols for this evaluation.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.[3][16]
Materials:
-
Synthesized compounds
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) as positive controls
-
Solvent (e.g., DMSO) as a negative control
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the respective broth medium in a 96-well microtiter plate.
-
Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include positive control wells (broth with microorganism and standard antibiotic) and negative control wells (broth with microorganism and solvent).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Representative Antimicrobial Activity Data
The following table summarizes representative MIC values for Schiff bases derived from a structurally similar compound, 4,6-difluoro-2-aminobenzothiazole, to provide an indication of the expected antimicrobial potency.
| Compound | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | S. marcescens (µg/mL) | A. niger (µg/mL) | Rhizopus sp. (µg/mL) |
| DBT-I | 62.5 | 62.5 | 62.5 | 125 | 125 | 125 |
| DBT-II | 125 | 62.5 | 125 | 250 | 250 | 125 |
| DBT-III | 31.25 | 31.25 | 31.25 | 62.5 | 62.5 | 62.5 |
| Ciprofloxacin | 1.95 | 0.97 | 3.9 | 7.8 | - | - |
| Fluconazole | - | - | - | - | 15.6 | 31.25 |
Data adapted from a study on Schiff bases of 4,6-difluoro-2-aminobenzothiazole for illustrative purposes.[5]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic transformations described in this guide.
References
- 1. Synthesis, characterization and antimicrobial activity of a schiff base derived from 2-aminobenzothiazole with o-vanillin and its copper(II) complex [medmedchem.com]
- 2. hygeiajournal.com [hygeiajournal.com]
- 3. jchr.org [jchr.org]
- 4. "Synthesis and Characterization of Schiff base Compounds Produced from " by Hiba I. Abdullah, Wissam M. R. Al-Joboury et al. [acbs.alayen.edu.iq]
- 5. ijpbs.com [ijpbs.com]
- 6. medmedchem.com [medmedchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sphinxsai.com [sphinxsai.com]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of Methyl Groups in 2,5-Dimethylbenzothiazole
Introduction: The Strategic Importance of 2,5-Dimethylbenzothiazole Functionalization
The this compound scaffold is a privileged heterocyclic motif integral to a wide array of functional molecules, from pharmaceutical agents to advanced materials. The two methyl groups, positioned at the C2 and C5 locations, offer distinct reactive handles for molecular elaboration. The C2-methyl group, in particular, exhibits heightened reactivity due to its benzylic and α-to-imino character, making it a prime site for condensation and C-H activation strategies. The C5-methyl group, while less activated, provides an additional site for modification, enabling the synthesis of complex, multifunctional derivatives.
This guide provides an in-depth exploration of experimental protocols for the selective and diverse functionalization of these methyl groups. We will delve into the mechanistic underpinnings of key transformations, offering not just step-by-step instructions but also the scientific rationale behind the choice of reagents and conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of this compound.
Part 1: Activating the C2-Methyl Group via Quaternization and Condensation
A cornerstone of 2-methylbenzothiazole chemistry is the enhanced acidity of the C2-methyl protons upon N-alkylation of the benzothiazole ring. This quaternization generates a benzothiazolium salt, rendering the methyl group sufficiently acidic to be deprotonated by a mild base, forming a reactive methylene base intermediate. This intermediate is a powerful nucleophile for condensation reactions, most notably the Knoevenagel condensation.
Causality of Experimental Choices:
-
Quaternization: The nitrogen atom in the benzothiazole ring is quaternized with an alkylating agent (e.g., methyl iodide, ethyl bromide) to increase the electron-withdrawing effect on the C2 position. This inductive effect significantly acidifies the protons of the adjacent methyl group.
-
Base Selection: A weak organic base, such as piperidine or pyridine, is typically employed.[1] Strong bases are avoided as they can promote self-condensation of the aldehyde partner or other undesirable side reactions.[1]
-
Solvent: Polar solvents like ethanol or pyridine are often used to dissolve the benzothiazolium salt and the aldehyde.
Protocol 1.1: Knoevenagel Condensation for Styryl Dye Synthesis
This protocol details the synthesis of a styryl dye through the condensation of N-ethyl-2,5-dimethylbenzothiazolium iodide with p-dimethylaminobenzaldehyde.
Workflow Diagram:
References
Application Notes & Protocols: 2,5-Dimethylbenzothiazole as a Versatile Precursor for Novel Agricultural Chemicals
These application notes provide a comprehensive guide for researchers, chemists, and professionals in the agrochemical industry on the strategic use of 2,5-dimethylbenzothiazole as a foundational scaffold for the synthesis of a new generation of fungicides, herbicides, and insecticides. The protocols detailed herein are designed to be robust and reproducible, offering insights into the chemical logic behind each synthetic step.
Introduction: The Benzothiazole Scaffold in Agrochemical Discovery
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged heterocyclic scaffold in medicinal and agricultural chemistry.[1][2] Its unique electronic properties and rigid structure allow for specific interactions with biological targets, leading to a wide spectrum of bioactivities.[2][3][4] Benzothiazole derivatives have been successfully commercialized as fungicides, herbicides, and insecticides, demonstrating their importance in crop protection.[2][3]
This compound, in particular, serves as an excellent starting material due to the presence of two methyl groups. The methyl group at the 2-position is particularly reactive and can be readily functionalized, providing a convenient handle for introducing diverse pharmacophores and tuning the biological activity of the resulting molecules. This guide will explore the synthetic pathways to leverage this reactivity for the creation of potent agrochemicals.
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is essential for designing effective synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NS | [5] |
| Molecular Weight | 163.24 g/mol | [5][6] |
| Appearance | Crystals | [5] |
| Melting Point | 40-42 °C | [5] |
| Boiling Point | 158 °C at 3 mmHg | [7] |
| Flash Point | 110 °C (closed cup) | [5] |
| CAS Number | 95-26-1 | [5] |
Synthetic Pathways from this compound
The strategic functionalization of this compound can lead to compounds with distinct agrochemical activities. Below are representative protocols for the synthesis of a fungicide, a herbicide, and an insecticide.
Pathway to Fungicidal Derivatives: Synthesis of Thioether Compounds
The introduction of a thioether linkage at the 2-methyl position of the benzothiazole ring is a known strategy for developing potent fungicides.[2] These compounds often act by disrupting fungal cell processes.
Diagram 1: Synthesis of a Benzothiazole-based Fungicide
Caption: Reaction scheme for the synthesis of a potential thioether fungicide.
Protocol 3.1.1: Synthesis of 2-((4-Chlorophenylthio)methyl)-5-methylbenzothiazole
This two-step protocol involves the free-radical bromination of the 2-methyl group followed by nucleophilic substitution with a substituted thiophenol.
Materials and Reagents:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
4-Chlorothiophenol
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
Step 1: Synthesis of 2-(Bromomethyl)-5-methylbenzothiazole
-
To a solution of this compound (1.63 g, 10 mmol) in 50 mL of CCl₄, add N-Bromosuccinimide (1.78 g, 10 mmol) and a catalytic amount of benzoyl peroxide (0.05 g).
-
Reflux the mixture under inert atmosphere for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(bromomethyl)-5-methylbenzothiazole, which can be used in the next step without further purification.
Step 2: Synthesis of 2-((4-Chlorophenylthio)methyl)-5-methylbenzothiazole
-
Dissolve the crude 2-(bromomethyl)-5-methylbenzothiazole from the previous step in 50 mL of acetone.
-
Add 4-chlorothiophenol (1.45 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) to the solution.
-
Reflux the mixture for 3-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure product.
Expected Outcome: A solid product with potential fungicidal activity against a range of plant pathogens like Botrytis cinerea.[8]
Pathway to Herbicidal Derivatives: Synthesis of Urea Compounds
Benzothiazole-based ureas, such as Methabenzthiazuron, are known to act as herbicides by inhibiting photosynthesis in weeds.[9] A similar derivative can be synthesized from this compound.
Diagram 2: Synthesis of a Benzothiazole-based Herbicide
Caption: Multi-step synthesis of a potential urea-based herbicide.
Protocol 3.2.1: Synthesis of 1-(2,5-Dimethylbenzothiazol-6-yl)-3-methylurea
This protocol involves the nitration of the benzothiazole ring, followed by reduction to an amine, and subsequent reaction with an isocyanate to form the urea derivative.
Materials and Reagents:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Tin(II) Chloride (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Methyl Isocyanate
-
Triethylamine
-
Toluene
-
Ethyl Acetate
-
Hexane
Procedure:
Step 1: Nitration to 2,5-Dimethyl-6-nitrobenzothiazole
-
Cool a mixture of concentrated H₂SO₄ (20 mL) to 0 °C in an ice bath.
-
Slowly add this compound (1.63 g, 10 mmol) while stirring, maintaining the temperature below 10 °C.
-
In a separate flask, prepare a nitrating mixture of concentrated HNO₃ (1 mL) and concentrated H₂SO₄ (5 mL), and cool it to 0 °C.
-
Add the nitrating mixture dropwise to the benzothiazole solution, keeping the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice. A yellow precipitate will form.
-
Filter the precipitate, wash thoroughly with water until the washings are neutral, and dry to obtain the nitro derivative.
Step 2: Reduction to 6-Amino-2,5-dimethylbenzothiazole
-
Suspend the nitro derivative (from Step 1) in concentrated HCl (30 mL).
-
Add a solution of SnCl₂ (5.6 g, 30 mmol) in concentrated HCl (10 mL) dropwise.
-
Heat the mixture at 60-70 °C for 3 hours.
-
Cool the reaction mixture and neutralize with a 20% NaOH solution until a pH of 8-9 is reached.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to get the amino derivative.
Step 3: Urea Formation
-
Dissolve the amino derivative (1.78 g, 10 mmol) in 40 mL of dry toluene.
-
Add triethylamine (1.4 mL, 10 mmol) and then add methyl isocyanate (0.6 mL, 10 mmol) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
A precipitate will form. Filter the solid, wash with cold toluene, and then with hexane.
-
Dry the product under vacuum to yield the final urea compound.
Mechanism of Action: This class of herbicides typically acts as a photosystem II inhibitor, blocking electron transport and leading to weed death.[9]
Pathway to Insecticidal Derivatives: Synthesis of Pyrazole Amides
Combining the benzothiazole scaffold with other insecticidally active moieties like pyrazoles can lead to novel compounds with enhanced efficacy.[10][11]
Diagram 3: Synthesis of a Benzothiazole-based Insecticide
Caption: Synthesis of a potential pyrazole amide insecticide.
Protocol 3.3.1: Synthesis of N-(2,5-Dimethylbenzothiazol-6-yl)pyrazole-4-carboxamide
This protocol utilizes the previously synthesized 6-amino-2,5-dimethylbenzothiazole and couples it with a pyrazole acid chloride to form a potent insecticidal amide.
Materials and Reagents:
-
6-Amino-2,5-dimethylbenzothiazole (from Protocol 3.2.1, Step 2)
-
Pyrazole-4-carboxylic acid
-
Thionyl Chloride (SOCl₂)
-
Pyridine
-
Dichloromethane (DCM)
-
1M HCl solution
-
Saturated Sodium Bicarbonate solution
-
Brine
Procedure:
Step 1: Preparation of Pyrazole-4-carbonyl chloride
-
To a flask containing pyrazole-4-carboxylic acid (1.12 g, 10 mmol), add thionyl chloride (2.2 mL, 30 mmol) and a catalytic amount of DMF.
-
Reflux the mixture for 2 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.
Step 2: Amide Coupling
-
Dissolve 6-amino-2,5-dimethylbenzothiazole (1.78 g, 10 mmol) in 50 mL of dry DCM and cool to 0 °C.
-
Add pyridine (1.2 mL, 15 mmol) to the solution.
-
Add a solution of the crude pyrazole-4-carbonyl chloride in 10 mL of dry DCM dropwise to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by recrystallization or column chromatography to obtain the final product.
Potential Application: Such compounds could be effective against a variety of agricultural pests, including lepidopteran insects.[11][12]
Conclusion and Future Perspectives
This compound is a highly valuable and versatile precursor for the development of novel agricultural chemicals. The protocols outlined in this guide demonstrate straightforward and efficient synthetic routes to potential fungicides, herbicides, and insecticides. The reactivity of the 2-methyl group and the potential for substitution on the benzene ring provide chemists with ample opportunities to create diverse libraries of compounds for high-throughput screening. Future work should focus on optimizing these core structures to enhance potency, broaden the spectrum of activity, and improve environmental safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for synthesis 95-26-1 [sigmaaldrich.com]
- 6. Benzothiazole, 2,5-dimethyl- | C9H9NS | CID 7227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. US5491156A - Benzoxazole, benzothiazole and benzimidazole derivatives as fungicides - Google Patents [patents.google.com]
- 9. CN105660670A - Weed killer composition containing methabenzthiazuron and carfentrazone - Google Patents [patents.google.com]
- 10. Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. CN109897031B - A kind of benzothiazole derivatives containing coumarin group and preparation method and application thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dimethylbenzothiazole
Welcome to the Technical Support Center for the synthesis of 2,5-dimethylbenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.
Introduction: The Chemistry of this compound Synthesis
This compound is a key heterocyclic compound with applications in various fields, including pharmaceuticals and materials science. The most reliable and common method for its synthesis is the condensation and subsequent cyclization of 4-methyl-2-aminothiophenol with a source of an acetyl group, typically acetic acid or acetic anhydride. This process, a variation of the Jacobson benzothiazole synthesis, involves the formation of a thioamide intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the aromatic benzothiazole ring.
Understanding the mechanism is crucial for troubleshooting. The reaction proceeds through a benzothiazoline intermediate which must be oxidized to the final aromatic product. Incomplete oxidation is a common pitfall leading to lower yields.
Visualizing the Core Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of this compound from 4-methyl-2-aminothiophenol and acetic anhydride.
Caption: Reaction pathway for this compound synthesis.
High-Yield Experimental Protocol
This protocol is adapted from established methodologies for synthesizing 2-methylbenzothiazole derivatives and is optimized for high yield and purity.[1]
Materials:
-
4-Methyl-2-aminothiophenol
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Sodium Hydroxide (5% aqueous solution)
-
Ethyl Acetate (or other suitable organic solvent for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-2-aminothiophenol (1 equivalent).
-
Solvent and Reagent Addition: To the flask, add glacial acetic acid as the solvent. Then, slowly add acetic anhydride (2 equivalents) to the reaction mixture while stirring.[1]
-
Heating and Reaction: Heat the reaction mixture to 130°C and maintain this temperature for approximately 1.5 to 2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1]
-
Cooling and Filtration: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If any solid precipitates, it can be removed by filtration.
-
Neutralization: Transfer the filtrate to a beaker and place it in an ice-water bath. Slowly add a 5% aqueous solution of sodium hydroxide dropwise with constant stirring until the pH of the system is adjusted to approximately 7.0. This step neutralizes the excess acetic acid.[1]
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent, and then remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexane) or by column chromatography on silica gel.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the most likely causes?
Answer: Low yields can stem from several factors. Here are the most common culprits and how to address them:
| Potential Cause | Explanation & Causality | Recommended Solution |
| Purity of Starting Material | 4-Methyl-2-aminothiophenol is highly susceptible to oxidation, forming a disulfide impurity.[2][3] This impurity will not participate in the cyclization reaction, thereby reducing the effective concentration of your starting material. | Use freshly purchased 4-methyl-2-aminothiophenol or purify it before use. If possible, handle the reagent under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction | The reaction may not have reached completion. This can be due to insufficient reaction time or suboptimal temperature. | Monitor the reaction progress closely using TLC until the starting material spot disappears.[2] If the reaction stalls, consider increasing the reaction time or temperature incrementally. |
| Inefficient Cyclization/Dehydration | The final step is an acid-catalyzed dehydration of the benzothiazoline intermediate. If the acidic conditions are not optimal, this step can be slow or incomplete. | Ensure sufficient acid (in this case, glacial acetic acid) is present. Catalysts like polyphosphoric acid (PPA) can be used to drive this step to completion, although they require more rigorous workup procedures.[4][5] |
| Product Loss During Workup | Significant product can be lost during neutralization and extraction if not performed carefully. | During neutralization, add the base slowly and with cooling to avoid any potential hydrolysis of the product. Ensure thorough extraction by performing multiple extractions with a suitable solvent. |
Question 2: My final product is a dark, oily substance instead of the expected crystals. What went wrong?
Answer: The formation of a dark oil or tar often points to side reactions or impurities.
-
Oxidation: As mentioned, the starting material can oxidize. Additionally, the product itself can be susceptible to oxidation under harsh conditions, leading to colored impurities. Running the reaction under an inert atmosphere can mitigate this.[6]
-
High Temperatures: While heat is required, excessive temperatures can lead to decomposition and the formation of polymeric byproducts.[3] Ensure your reaction temperature is carefully controlled.
-
Presence of Impurities: If purification is incomplete, residual starting materials or side products can prevent your final product from crystallizing.
To resolve this, try to purify a small amount of the oil using column chromatography to isolate the desired product. If successful, this indicates a purification issue. If the oil is largely unidentifiable, revisit the reaction conditions, focusing on reactant purity and temperature control.
Question 3: My TLC analysis shows a spot that is not my starting material or my final product. What could it be?
Answer: A common intermediate/side product is the 2,5-dimethyl-2,3-dihydrobenzothiazole (the benzothiazoline intermediate).[3] Its presence indicates that the final dehydration/aromatization step is incomplete.
Caption: A logical workflow for troubleshooting common synthesis issues.
To minimize this, you can:
-
Increase Reaction Time/Temperature: Allow more time for the dehydration to occur.
-
Use a Stronger Acid Catalyst: While acetic acid facilitates the reaction, a stronger dehydrating agent like polyphosphoric acid (PPA) can be more effective, though it complicates the workup.[4][5]
-
Introduce an Oxidant: In some benzothiazole syntheses, an explicit oxidizing agent is used to facilitate the aromatization step.[7] However, for this specific synthesis with acetic anhydride, it is generally not required.
Question 4: What is the best method to purify the final product?
Answer: The choice of purification method depends on the nature and amount of impurities.
-
Recrystallization: This is the preferred method if the crude product is a solid and the impurities have different solubilities than the product.[8][9][10] A mixed solvent system, such as ethanol and water, is often effective. Dissolve the crude product in a minimum amount of hot ethanol, and then slowly add hot water until the solution becomes slightly cloudy. Allow it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization is ineffective or if the product is an oil, column chromatography on silica gel is the best alternative.[2] A non-polar eluent system, such as hexane/ethyl acetate, is typically used. The polarity can be adjusted based on TLC analysis.
Optimizing Reaction Conditions for Higher Yield
The yield of this compound is sensitive to several parameters. The following table provides insights into how you can optimize your reaction.
| Parameter | Effect on Reaction & Yield | Optimization Strategy |
| Temperature | Reaction rate increases with temperature, but excessively high temperatures (>150°C) can lead to side product formation and decomposition, lowering the yield.[2] | An optimal temperature is typically around 130°C.[1] If the reaction is slow, a modest increase to 140°C can be attempted while monitoring for impurity formation by TLC. |
| Solvent | Glacial acetic acid acts as both a solvent and a reactant/catalyst. While other solvents like DMF or DMSO can be used in benzothiazole synthesis, the current protocol is optimized for acetic acid.[2] | For this specific protocol, sticking with glacial acetic acid is recommended. Solvent-free conditions have been shown to be effective in other benzothiazole syntheses but would require significant re-optimization.[2][11] |
| Reactant Stoichiometry | An excess of acetic anhydride ensures complete acylation of the 4-methyl-2-aminothiophenol. A slight excess (e.g., 2 equivalents) is generally sufficient.[1] | Using a 1:2 molar ratio of 4-methyl-2-aminothiophenol to acetic anhydride is a good starting point. A large excess of acetic anhydride should be avoided as it can complicate the workup. |
| Catalyst | The reaction is typically self-catalyzed by acetic acid. However, for challenging substrates or to increase the rate of cyclization, stronger acid catalysts can be employed. | While not always necessary, if yields are consistently low due to incomplete cyclization, consider using polyphosphoric acid (PPA) as a co-solvent/catalyst.[4][5] Be aware that the workup will require careful quenching of the PPA with ice water. |
References
- 1. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]
- 2. Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. ccsenet.org [ccsenet.org]
- 5. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 7. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. acgpubs.org [acgpubs.org]
Side-product formation in the synthesis of 2,5-Dimethylbenzothiazole and how to minimize it
Welcome to the technical support resource for the synthesis of 2,5-dimethylbenzothiazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Our focus is to provide in-depth, field-proven insights into minimizing side-product formation and optimizing reaction outcomes.
Section 1: Synthesis Overview and Core Mechanism
The most common and direct route to this compound involves the condensation and subsequent cyclization of 2-amino-4-methylthiophenol with an acetylating agent, such as acetic acid or acetic anhydride.[1] The reaction proceeds via two key steps: initial N-acetylation of the aminothiophenol, followed by an acid-catalyzed intramolecular cyclodehydration to form the thiazole ring.
Primary Reaction Pathway
The diagram below illustrates the generally accepted mechanism for this transformation.
Caption: Core reaction pathway for this compound synthesis.
Section 2: Troubleshooting Guide for Common Synthesis Issues
This section addresses the most frequently encountered problems during the synthesis, presented in a direct question-and-answer format.
Q1: My overall yield is consistently low, even though TLC analysis shows the consumption of the starting material. What are the likely causes?
A1: Low yields in this synthesis often point to issues beyond simple reaction incompletion. The primary culprits are typically the stability of the starting material and suboptimal conditions for the cyclization step.
-
Cause A: Oxidation of 2-Amino-4-methylthiophenol.
-
Explanation: Thiophenols are highly susceptible to atmospheric oxidation, which leads to the formation of the corresponding disulfide, bis(2-amino-5-methylphenyl) disulfide. This disulfide is unreactive under the standard cyclization conditions and represents a direct loss of your key starting material, thereby reducing the theoretical yield.
-
Preventative Measures:
-
Use High-Purity Reactants: Ensure your 2-amino-4-methylthiophenol is fresh or has been purified shortly before use. Discolored (e.g., yellow or brown) starting material often indicates oxidation.[2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to exclude oxygen. This is the most effective way to prevent disulfide formation.
-
Proper Storage: Store the aminothiophenol reagent under an inert atmosphere and refrigerated.
-
-
-
Cause B: Inefficient Cyclization.
-
Explanation: The second step, cyclodehydration, requires specific conditions to proceed efficiently. If conditions are too mild, the reaction can stall at the N-acetylated intermediate stage.
-
Optimization Strategies:
-
Thermal Conditions: Ensure the reaction is heated to a sufficient temperature. Refluxing in a suitable solvent is common. High-temperature reactions (above 200°C) have been studied for similar syntheses.[1]
-
Catalysis: The use of a catalyst can dramatically improve the rate and completeness of the cyclization. Polyphosphoric acid (PPA) is a highly effective catalyst and dehydrating agent for this purpose. Alternatively, strong protic acids can be used.
-
-
Q2: My final product is contaminated with a significant, difficult-to-remove impurity. How can I identify and prevent it?
A2: The identity of the impurity provides the best clue for prevention. Based on the reaction, there are two highly probable contaminants.
| Observed Issue | Probable Impurity | Root Cause | Prevention & Minimization Strategy |
| Presence of a high-melting, less soluble solid. | bis(2-amino-5-methylphenyl) disulfide | Oxidation of the 2-amino-4-methylthiophenol starting material. | Perform the reaction under an inert atmosphere (N₂ or Ar). Use fresh, high-purity starting material. Degas solvents before use. |
| NMR/LC-MS indicates a mass corresponding to the acetylated, non-cyclized intermediate. | N-(2-mercapto-5-methylphenyl)acetamide | Incomplete cyclodehydration. The reaction has stalled after the initial acetylation. | Increase reaction temperature and/or time. Introduce a catalyst such as Polyphosphoric Acid (PPA) or a strong protic acid to facilitate the ring-closing dehydration step. |
| The reaction mixture becomes a dark, intractable tar. | Polymeric byproducts | Reaction conditions are too harsh (excessively high temperature or strong acid concentration), leading to decomposition. | Maintain controlled heating. If using a strong acid catalyst, add it portion-wise or ensure the concentration is not excessive. Moderate the temperature to find a balance between efficient cyclization and reactant/product stability. |
Q3: How can I effectively monitor the reaction's progress to avoid side-product formation?
A3: Effective reaction monitoring is crucial. We recommend a combination of techniques:
-
Thin-Layer Chromatography (TLC): This is the quickest method to visualize the consumption of starting materials and the appearance of the product. Co-spotting the reaction mixture with your starting materials is essential. The N-acetylated intermediate will have a different Rf value than both the start and end materials, allowing you to see if it is accumulating.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. It can accurately track the disappearance of reactants and the formation of the product, while also detecting and quantifying side-products.[3] Developing a robust HPLC method early is key for process optimization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the primary side reaction I should be concerned about?
A: The most common and impactful side reaction is the oxidative dimerization of the 2-amino-4-methylthiophenol starting material to form its disulfide. This side-product is often the main reason for low yields as it removes the active reactant from the reaction pathway.
Caption: Divergence between the desired reaction and side-product formation.
Q: Can I use acetyl chloride instead of acetic anhydride or acetic acid?
A: Yes, acetyl chloride is a viable, highly reactive acetylating agent.[4] However, its high reactivity means the initial N-acetylation will be very fast and exothermic. Furthermore, the reaction will generate HCl gas as a byproduct, which can itself catalyze the cyclization but also requires appropriate handling and ventilation. If using acetyl chloride, cooling the initial reaction mixture is advised.
Q: What is the best method for purifying the final this compound product?
A: The purification strategy depends on the scale and the nature of the impurities.
-
Crystallization: If the crude product is a solid and relatively pure, recrystallization from a suitable solvent (e.g., ethanol, ligroin) is often effective.[5]
-
Distillation: this compound has a boiling point that allows for vacuum distillation, which is an excellent method for removing non-volatile impurities like salts and polymeric tars.[5]
-
Column Chromatography: For small-scale synthesis or when dealing with impurities of similar polarity, silica gel column chromatography is the most effective method for achieving high purity.
Q: Are there any "greener" synthesis alternatives?
A: Yes, the field is actively moving towards more environmentally benign methods. Research has explored using catalysts that are reusable or operate in aqueous media.[4][6] For instance, samarium triflate has been used as a reusable acid catalyst in water for similar condensations.[6] Microwave-assisted synthesis is another approach that can reduce reaction times and energy consumption.[7]
References
Technical Support Center: Troubleshooting Low Yield in the Condensation of 2-Aminothiophenols
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the condensation of 2-aminothiophenols. This guide is structured to provide in-depth, field-proven insights to diagnose and resolve common issues leading to low product yields, ensuring the success of your synthetic endeavors.
Troubleshooting Guide
This section addresses specific, frequently encountered problems during the synthesis of benzothiazoles and related heterocyclic compounds from 2-aminothiophenols. Each issue is presented in a question-and-answer format, detailing the root causes and providing actionable solutions.
Issue 1: Persistently Low or No Product Yield
Question: My reaction is yielding very little or no desired product. What are the primary factors I should investigate?
Answer: Low yields in this condensation reaction are a common challenge and can typically be traced back to one or more of the following factors: the quality of your starting materials, the choice and efficiency of your catalyst, or suboptimal reaction conditions. A systematic approach to troubleshooting these areas is crucial for improving your outcomes.
Root Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Recommended Solutions |
| Poor Quality of Starting Materials | 2-Aminothiophenol is highly susceptible to oxidation, forming an inactive disulfide dimer (2,2'-dithiobis(aniline)) which appears as a yellow precipitate.[1][2][3] This side reaction consumes your starting material and halts the desired condensation. Solutions: Ensure Purity: Use a freshly opened bottle of 2-aminothiophenol or purify it via distillation or recrystallization before use.[1]Inert Atmosphere: The thiol group's sensitivity to atmospheric oxygen necessitates running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1][2][3]Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen, which can contribute to oxidation.[3] |
| Inefficient or Inappropriate Catalyst | The catalyst is critical for facilitating the condensation and subsequent cyclization. A poorly chosen catalyst can lead to an incomplete reaction or the formation of stable, non-cyclized intermediates.[1][2] Solutions: Catalyst Selection: The optimal catalyst is often substrate-dependent. For condensations with aldehydes, catalysts like H₂O₂/HCl, samarium triflate, or various metal-based catalysts have proven effective.[1][4] For reactions with carboxylic acids, dehydrating agents like polyphosphoric acid (PPA) are commonly used.[1][5]Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (TsOH·H₂O) can be highly effective, often leading to high yields at room temperature.[6]Green Catalysts: Consider environmentally benign and reusable catalysts such as Amberlite IR-120 resin or ZnO nanoparticles.[2][4] |
| Suboptimal Reaction Conditions | Temperature, solvent, and reaction time are interconnected variables that significantly influence the reaction rate and equilibrium.[1][7] Solutions: Temperature Optimization: If the reaction is sluggish at room temperature, gradually increase the temperature. Many condensations benefit from heating to reflux.[1][2] Conversely, if side products are forming, lowering the temperature may be necessary.[1]Solvent Choice: Common solvents include ethanol and DMSO.[7] However, solvent-free conditions or microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[4][7]Reaction Monitoring: Actively monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1] This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating. |
Issue 2: Formation of Significant Side Products and Impurities
Question: My TLC analysis shows multiple spots, and my isolated product is impure. What are these byproducts and how can I prevent their formation?
Answer: The formation of impurities is a clear indicator of competing side reactions. The most common culprits are the oxidation of your 2-aminothiophenol starting material and the formation of a stable, uncyclized Schiff base or amide intermediate.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.
Caption: A systematic workflow for troubleshooting low yields.
Common Impurities and Mitigation Strategies
-
Disulfide Impurity: As mentioned previously, the primary side product is often the disulfide formed from the oxidation of 2-aminothiophenol.
-
Incomplete Cyclization (Schiff Base/Amide Intermediate): The reaction proceeds through an initial condensation to form a Schiff base (from an aldehyde) or an amide (from a carboxylic acid), which then undergoes intramolecular cyclization.[2][3][6] If this cyclization step is inefficient, the intermediate can be isolated as a major impurity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the condensation of 2-aminothiophenols with aldehydes?
A1: The reaction typically follows a three-step sequence:[2]
-
Imine Formation: The nucleophilic amino group of 2-aminothiophenol attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The thiol group then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered benzothiazolidine ring.
-
Oxidation: The benzothiazolidine intermediate is subsequently oxidized to the final aromatic 2-substituted benzothiazole. This oxidation can be effected by an external oxidizing agent or, in many cases, by atmospheric oxygen.[7]
Reaction Mechanism Diagram
Caption: General mechanism of benzothiazole formation.
Q2: Can I use ketones instead of aldehydes in this reaction?
A2: Yes, ketones can be used, but they are generally less reactive than aldehydes due to steric hindrance and the ketone carbonyl being less electrophilic.[2][4] Consequently, reactions involving ketones often require more forcing conditions, such as higher temperatures, longer reaction times, and sometimes using the ketone itself as the solvent.[2][4] The resulting products are 2,2-disubstituted benzothiazoles.[2]
Q3: How do substituents on the aromatic rings of the reactants affect the yield?
A3: The electronic nature of substituents can significantly impact reactivity. Aldehydes bearing electron-withdrawing groups (EWGs) are more electrophilic and often lead to higher yields.[2][4] Conversely, electron-donating groups (EDGs) on the aldehyde can decrease its reactivity.[4] The effect of substituents on the 2-aminothiophenol ring is more complex and can depend on the specific catalyst and reaction conditions employed.[4]
Q4: Are there any "green" or environmentally friendly approaches to this synthesis?
A4: Absolutely. Significant research has focused on developing more sustainable protocols. Key green chemistry approaches include:
-
Solvent-Free Conditions: Performing the reaction neat (without a solvent) can simplify workup and reduce waste.[7][8]
-
Water as a Solvent: Using water as a solvent is an environmentally benign option for certain catalytic systems.[1][9]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[1][4][7]
-
Reusable Catalysts: Employing solid-supported or reusable catalysts, such as Amberlite resin or various nanoparticles, minimizes waste and catalyst cost.[4]
Q5: What are the essential safety precautions when working with 2-aminothiophenol?
A5: 2-aminothiophenol requires careful handling.
-
Ventilation: It is a thiol and possesses a strong, unpleasant odor. Always handle it in a well-ventilated fume hood.[1]
-
Inert Atmosphere: Due to its propensity for oxidation, it is best handled under an inert atmosphere, especially if it will be stored after opening.[1][3]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and gloves, should always be worn.
-
SDS: Always consult the Safety Data Sheet (SDS) for the most detailed handling, storage, and emergency information before use.
Experimental Protocols
Protocol 1: General Procedure for H₂O₂/HCl Catalyzed Synthesis of 2-Substituted Benzothiazoles
This protocol is a highly efficient method for the condensation of 2-aminothiophenol with aromatic aldehydes at room temperature.[4][7]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (10 mL).
-
Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approx. 3.0 mmol).
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction is typically rapid, and progress can be monitored by TLC until the starting materials are consumed (usually within 45-60 minutes).[4][7]
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.
-
Isolation: Collect the precipitated solid product by vacuum filtration, wash with water, and dry.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Microwave-Assisted Synthesis Using a Reusable Catalyst
This protocol outlines a green chemistry approach using Amberlite IR-120 resin under microwave irradiation.[4]
-
Reaction Setup: In a microwave-safe reaction vessel, combine 2-aminothiophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and Amberlite IR-120 resin (e.g., 100 mg).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 85 °C) for a short duration (typically 5-10 minutes).
-
Work-up: After cooling, add ethyl acetate to the reaction mixture and filter to remove the catalyst. The resin can be washed, dried, and reused.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the product by column chromatography or recrystallization as needed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzothiazole synthesis [organic-chemistry.org]
Technical Support Center: Characterization of 2,5-Dimethylbenzothiazole
Welcome to the technical support center for the characterization of 2,5-Dimethylbenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your results.
I. Troubleshooting Guides: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis and characterization of this compound, providing potential causes and actionable solutions.
Synthesis & Purification
Question: My synthesis of this compound resulted in a low yield and a complex mixture of byproducts. What are the likely side reactions, and how can I minimize them?
Answer:
Low yields and the presence of impurities are common challenges in the synthesis of this compound, which is often prepared via the condensation of 4-methyl-2-aminothiophenol with an acetylating agent (such as acetic acid or acetic anhydride). The primary pitfalls to consider are:
-
Oxidation of the Thiophenol Starting Material: 4-methyl-2-aminothiophenol is highly susceptible to oxidation, which leads to the formation of a disulfide-linked dimer.[1] This side reaction consumes your starting material and complicates purification.
-
Causality: The thiol group (-SH) is readily oxidized in the presence of air or other oxidizing agents.
-
Solution:
-
Use fresh, high-purity 4-methyl-2-aminothiophenol.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[2]
-
Degas your solvents before use.
-
-
-
Incomplete Cyclization: The reaction proceeds through an intermediate N-acylated thiophenol, which then undergoes intramolecular cyclization. Incomplete cyclization can leave this intermediate as a major impurity.
-
Causality: Insufficient reaction time, suboptimal temperature, or an inappropriate catalyst can hinder the final ring-closing step.
-
Solution:
-
-
Formation of Isomeric Byproducts: Depending on the purity of the starting 4-methyl-2-aminothiophenol, you may form isomeric dimethylbenzothiazole impurities (e.g., 2,6-dimethylbenzothiazole) if the starting material contains other isomers of methyl-aminothiophenol.
-
Causality: Commercially available starting materials may contain isomeric impurities.
-
Solution:
-
Verify the purity of your starting materials by NMR or GC-MS before starting the synthesis.
-
If necessary, purify the starting material by recrystallization or chromatography.
-
-
Question: I am struggling to purify this compound by column chromatography. The compound seems to co-elute with impurities. What can I do?
Answer:
Purification of this compound can be challenging due to its moderate polarity and potential for co-elution with structurally similar impurities. Here are some strategies to improve your separation:
-
Optimize Your Solvent System:
-
Causality: The choice of mobile phase is critical for achieving good separation on silica gel.
-
Solution:
-
Start with a non-polar solvent system, such as a mixture of hexane and ethyl acetate, and gradually increase the polarity.
-
For closely eluting non-polar impurities, consider using a less polar solvent system like hexane/dichloromethane.
-
A thorough TLC analysis with various solvent systems will help you identify the optimal conditions before scaling up to column chromatography.
-
-
-
Consider Alternative Stationary Phases:
-
Causality: Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to streaking or degradation.[2]
-
Solution:
-
If you observe tailing or product degradation, try using neutral or basic alumina as your stationary phase.
-
-
-
Recrystallization:
-
Causality: If your crude product is a solid and contains a relatively small amount of impurities, recrystallization can be a highly effective purification method.
-
Solution:
-
Experiment with different solvents to find one in which this compound is soluble at high temperatures but sparingly soluble at room temperature. Common solvents to try include ethanol, methanol, or mixed solvent systems like ethanol/water.
-
-
Analytical Characterization
Question: The ¹H NMR spectrum of my purified this compound shows unexpected peaks in the aromatic region. How can I be sure I have the correct isomer and that my sample is pure?
Answer:
Ambiguous peaks in the aromatic region of your ¹H NMR spectrum can arise from isomeric impurities or residual solvents. Here's how to troubleshoot:
-
Isomeric Impurity (e.g., 2,6-Dimethylbenzothiazole):
-
Causality: The position of the methyl group on the benzene ring significantly influences the chemical shifts and splitting patterns of the aromatic protons.
-
Solution:
-
Compare with Reference Spectra: Obtain a reference spectrum of pure this compound if available.
-
Predict Chemical Shifts: The methyl group at the 5-position will influence the adjacent protons differently than a methyl group at the 6-position. In this compound, you would expect to see three distinct aromatic protons. In the more symmetric 2,6-dimethylbenzothiazole, you would expect to see only two distinct aromatic protons due to symmetry.
-
2D NMR: Perform a COSY (Correlation Spectroscopy) experiment to establish the connectivity of the aromatic protons and a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to confirm through-space proximities of the methyl groups to the aromatic protons.
-
-
-
Residual Solvents:
-
Causality: Solvents used in the synthesis or purification (e.g., ethyl acetate, hexane, ethanol) can be trapped in your final product.
-
Solution:
-
Consult a table of common NMR solvent impurities to identify the characteristic peaks of residual solvents.
-
Dry your sample thoroughly under high vacuum to remove volatile solvents.
-
-
Question: My mass spectrum of this compound does not show a clear molecular ion peak (M⁺) or the fragmentation pattern is confusing. How can I interpret it?
Answer:
Mass spectrometry of heterocyclic compounds can sometimes be complex. Here's a guide to interpreting the mass spectrum of this compound:
-
Weak or Absent Molecular Ion Peak:
-
Causality: Electron Ionization (EI) is a high-energy technique that can cause extensive fragmentation, leading to a weak or absent molecular ion peak.
-
Solution:
-
If available, use a "soft" ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) to generate a stronger protonated molecule peak ([M+H]⁺).[3]
-
-
-
Predicting the Fragmentation Pattern:
-
Causality: The fragmentation of the molecular ion is governed by the stability of the resulting fragments.
-
Expected Fragmentation: For this compound (MW = 163.24 g/mol ), a common fragmentation pathway under EI involves the loss of a methyl radical from the 2-position, which is a common fragmentation pattern for 2-alkylbenzothiazoles.
-
Loss of a methyl radical (-CH₃): This would result in a fragment ion at m/z 148. This is often a prominent peak.
-
Loss of HCN: The benzothiazole ring can undergo rearrangement and lose hydrogen cyanide, leading to a fragment at m/z 136.
-
Formation of Tropylium Ion: Rearrangement of the benzene ring can lead to the formation of a tropylium-like ion.
-
-
II. Frequently Asked Questions (FAQs)
Synthesis and Purity
-
Q1: What is the most common synthetic route for this compound and what are its main drawbacks?
-
A1: The most common route is the condensation of 4-methyl-2-aminothiophenol with acetic acid or acetic anhydride. The main drawback is the susceptibility of the thiophenol starting material to oxidative side reactions, which can lower the yield and complicate purification.[1]
-
-
Q2: How can I confirm the purity of my this compound sample?
-
A2: A combination of techniques is recommended for robust purity assessment. High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for quantifying purity and detecting non-volatile impurities.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for assessing purity and identifying volatile impurities.[5] ¹H NMR can be used to detect proton-containing impurities.
-
Spectroscopic Characterization
-
Q3: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
-
A3: The exact chemical shifts can vary slightly depending on the solvent used. However, you can expect the following approximate chemical shifts in CDCl₃:
-
¹H NMR: Two singlets for the two methyl groups (one around 2.8 ppm for the C2-methyl and one around 2.5 ppm for the C5-methyl) and three distinct signals in the aromatic region (typically between 7.0 and 7.8 ppm).
-
¹³C NMR: Signals for the two methyl carbons (around 20-25 ppm), aromatic carbons (between 120-140 ppm), and the quaternary carbons of the benzothiazole core (further downfield).
-
-
-
Q4: How can I distinguish between this compound and its isomer, 2,6-Dimethylbenzothiazole, using NMR?
-
A4: The key difference lies in the symmetry of the molecules, which is reflected in their NMR spectra.
-
¹H NMR: this compound will show three distinct aromatic proton signals. 2,6-Dimethylbenzothiazole, due to its C₂ symmetry axis, will show only two aromatic proton signals (a singlet and a doublet).
-
¹³C NMR: Similarly, this compound will have nine distinct carbon signals, while 2,6-Dimethylbenzothiazole will have fewer due to symmetry.
-
-
Chromatographic Analysis
-
Q5: What is a good starting point for developing an HPLC method for this compound?
-
A5: A reverse-phase HPLC method is a good starting point.[4] You can use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[4] Detection can be performed using a UV detector at a wavelength where the compound has strong absorbance (e.g., around 254 nm).
-
-
Q6: I am seeing peak tailing in my HPLC chromatogram. What could be the cause?
-
A6: Peak tailing can be caused by several factors:
-
Secondary Interactions: The basic nitrogen in the benzothiazole ring can interact with residual acidic silanol groups on the silica-based column packing. Adding a small amount of a competing base (like triethylamine) to the mobile phase or using a base-deactivated column can help.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.
-
Column Degradation: The column may be old or have been exposed to harsh conditions. Replacing the column may be necessary.
-
-
III. Experimental Protocols & Workflows
Protocol 1: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for the purity analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 60% B isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Sample Preparation | Dissolve sample in acetonitrile to a concentration of ~1 mg/mL. |
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Protocol 2: Structural Confirmation by ¹H and ¹³C NMR Spectroscopy
This protocol outlines the steps for acquiring NMR spectra for structural elucidation.
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Concentration | ~5-10 mg/0.6 mL | ~20-50 mg/0.6 mL |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Acquisition | 16-32 scans | 1024-4096 scans |
| Reference | TMS (δ 0.00) | CDCl₃ (δ 77.16) |
Workflow for NMR Analysis
Caption: Workflow for NMR structural analysis.
Protocol 3: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of volatile impurities in this compound.
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
| Sample Preparation | Dissolve sample in a volatile solvent (e.g., dichloromethane) to a concentration of ~1 mg/mL. |
Logical Relationship of Potential Synthesis Impurities
Caption: Potential impurities in synthesis.
IV. References
-
BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of benzothiazole derivatives. BenchChem. --INVALID-LINK--
-
SIELC Technologies. (n.d.). Separation of Benzothiazole, 2,5-dimethyl- on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--
-
BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Condensation Reactions of 2-Aminothiophenols. BenchChem. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound for synthesis. Retrieved from --INVALID-LINK--
-
Chemguide. (n.d.). Fragmentation patterns in mass spectra. Retrieved from --INVALID-LINK--
-
ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from --INVALID-LINK--
-
University of Reading. (n.d.). NMR Sample Preparation. Retrieved from --INVALID-LINK--
-
Fiehn Lab. (n.d.). Extraction and analysis of various benzothiazoles from industrial wastewater. Retrieved from --INVALID-LINK--
-
MDPI. (2023, May 6). Development and Validation of an Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
SpectraBase. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Indian Journal of Pharmaceutical Sciences. (1999). Simultaneous Determination of 2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Retrieved from --INVALID-LINK--
References
- 1. research.reading.ac.uk [research.reading.ac.uk]
- 2. depts.washington.edu [depts.washington.edu]
- 3. acdlabs.com [acdlabs.com]
- 4. sites.uclouvain.be [sites.uclouvain.be]
- 5. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent oxidation of 2-amino-4-methylbenzenethiol during synthesis
Welcome to the technical support guide for the synthesis and handling of 2-amino-4-methylbenzenethiol. This document is designed for researchers, chemists, and drug development professionals who work with this versatile but sensitive compound. Our goal is to provide you with a deep understanding of the challenges associated with its synthesis—specifically, its propensity for oxidation—and to offer field-proven, actionable solutions to ensure the integrity and purity of your product.
Section 1: Understanding the Core Problem - The Chemistry of Thiol Oxidation
FAQ: Why is my 2-amino-4-methylbenzenethiol sample forming impurities, even during the reaction or shortly after purification?
Answer: The primary challenge in working with 2-amino-4-methylbenzenethiol lies in the high reactivity of its thiol (-SH) group. This functional group is exceptionally susceptible to oxidation, especially in the presence of atmospheric oxygen. The most common degradation pathway is an oxidative coupling reaction where two thiol molecules join to form a disulfide dimer.[1][2] This dimerization results in a significant impurity that can be difficult to remove and compromises the yield and purity of your target molecule.
The oxidation process is significantly accelerated under certain conditions:
-
Presence of Oxygen: Even small amounts of dissolved oxygen in solvents or in the reaction headspace can initiate oxidation.[2][3]
-
Basic pH: The deprotonated form of the thiol, the thiolate anion (S⁻), is far more nucleophilic and oxidizes much more rapidly than the protonated thiol (SH).[4][5][6] Thiolate concentration increases as the pH rises above the thiol's pKa.
-
Presence of Metal Ions: Trace amounts of divalent metal ions, such as copper (Cu²⁺) or iron (Fe³⁺), can act as catalysts, dramatically increasing the rate of oxidation.[4][5]
Below is a diagram illustrating this primary oxidation pathway.
Caption: Oxidation of 2-amino-4-methylbenzenethiol to its disulfide dimer.
Section 2: Proactive Prevention Strategies - A Multi-Faceted Approach
To successfully synthesize and handle 2-amino-4-methylbenzenethiol, a proactive and multi-layered strategy to prevent oxidation is essential.
Q1: What is the most critical step to prevent oxidation during synthesis?
A1: The rigorous exclusion of oxygen is the single most important factor.[2] Thiols readily oxidize in the presence of atmospheric air.[3] Therefore, conducting the entire synthesis under an inert atmosphere is non-negotiable for achieving high purity.
-
Inert Gas Blanket: Use nitrogen (N₂) or argon (Ar) to continuously blanket the reaction vessel. This prevents air from entering the system. Argon is denser than air and provides a more stable blanket, but nitrogen is more economical and sufficient for most applications.
-
Solvent Degassing: Oxygen dissolved in your solvents is a primary culprit for oxidation.[2][5] All solvents and aqueous solutions must be thoroughly deoxygenated before use. Common methods include:
-
Sparging: Bubble a stream of N₂ or Ar through the solvent for 15-30 minutes.[4]
-
Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three cycles of freezing the solvent (with liquid N₂), applying a high vacuum to remove gases, and thawing under an inert atmosphere.
-
Q2: How does pH affect the stability of the thiol, and what is the optimal range for my reaction?
A2: The pH of the reaction medium is a critical parameter. As mentioned, the thiolate anion (S⁻), which is more prevalent at a pH above the thiol's pKa (typically around 8-10 for aromatic thiols), is the species that readily oxidizes.[5][6]
To minimize oxidation, it is highly advisable to work at a neutral or slightly acidic pH (around 6.0-7.0), if the reaction chemistry permits.[4][5] This keeps the thiol group in its protonated (-SH) state, which is significantly less prone to oxidation. If your synthesis requires basic conditions (e.g., for deprotonation to form a nucleophile), it is imperative to maintain a strict inert atmosphere and minimize the reaction time at high pH.
Q3: Should I use a reducing agent or antioxidant as an additive? Which one is best?
A3: Yes, incorporating a reducing agent or antioxidant can provide an additional layer of protection. These agents can scavenge dissolved oxygen or reverse any disulfide formation in situ.[5][7] The choice depends on the specific reaction conditions and downstream applications.
| Additive | Class | Mechanism of Action | Pros | Cons |
| TCEP (Tris(2-carboxyethyl)phosphine) | Reducing Agent | Reduces disulfide bonds back to free thiols.[5] | Odorless, effective over a wide pH range, does not contain a thiol itself.[5][8] | More expensive. |
| DTT (Dithiothreitol) | Reducing Agent | Reduces disulfides by forming a stable six-membered ring with an internal disulfide bond.[9] | Highly effective, common, and relatively inexpensive.[10] | Strong odor, can interfere with subsequent thiol-specific reactions (e.g., maleimide coupling).[5] |
| EDTA (Ethylenediaminetetraacetic acid) | Chelating Agent | Sequesters catalytic metal ions (e.g., Cu²⁺, Fe³⁺).[4][5] | Prevents metal-catalyzed oxidation, effective at low concentrations (1-5 mM).[4] | Does not directly reduce disulfides or scavenge oxygen. |
Recommendation: For most applications, using a low concentration of EDTA (1-5 mM) is a standard best practice to eliminate metal-catalyzed oxidation.[4] If you require a reducing agent, TCEP is often the superior choice due to its stability and lack of interference with subsequent purification or conjugation steps.[5][8]
Section 3: Troubleshooting Guide
Problem: My GC/TLC analysis shows a significant amount of the disulfide dimer impurity.
-
Cause: Inadequate exclusion of oxygen, incorrect pH, or metal ion contamination.
-
Solution (In-process): If the reaction is still ongoing, ensure your inert gas flow is adequate and check for any potential leaks in your setup.
-
Solution (Post-synthesis): The disulfide bond can be reversed. Before final purification, treat the crude product with a reducing agent.
-
Dissolve the crude product in a degassed solvent.
-
Add a stoichiometric excess of a reducing agent like TCEP or sodium borohydride (NaBH₄).
-
Stir the reaction under an inert atmosphere and monitor the disappearance of the dimer by TLC or LC-MS.
-
Once the reduction is complete, proceed immediately with an aqueous workup (using degassed water) and purification.
-
Problem: My purified 2-amino-4-methylbenzenethiol degrades quickly upon storage.
-
Cause: The purified compound is still highly susceptible to air oxidation.
-
Solution: Proper storage is critical to maintaining purity.
-
Atmosphere: Store the compound in a vial with a Teflon-lined cap. Purge the vial thoroughly with N₂ or Ar before sealing.
-
Temperature: Store at low temperatures, typically 2-8°C or frozen at -20°C, to slow the rate of any potential degradation.[2][11]
-
Light: Protect the compound from light by using an amber vial or by wrapping the vial in aluminum foil, as UV light can sometimes promote radical reactions.[2]
-
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis Under Optimized Oxidation-Preventing Conditions
This protocol provides a general workflow. Specific reagents and reaction times should be adapted from your primary synthesis procedure.
-
System Preparation:
-
Assemble a clean, dry glassware setup equipped with a magnetic stirrer, condenser, and an inert gas inlet/outlet (bubbler).
-
Flame-dry the glassware under vacuum and cool under a positive pressure of N₂ or Ar.
-
-
Solvent and Reagent Preparation:
-
Degas all solvents by sparging with N₂ for at least 20 minutes.
-
If using an aqueous solution, prepare it with degassed, deionized water and add EDTA to a final concentration of 1-5 mM. Adjust the pH to 6.5-7.0, if compatible with the reaction.
-
-
Reaction Execution:
-
Add the degassed solvent(s) and starting materials to the reaction flask via cannula or a gas-tight syringe under a positive flow of inert gas.
-
Maintain a gentle, continuous flow of inert gas throughout the entire reaction period.
-
Monitor the reaction by TLC or LC-MS, taking aliquots carefully to minimize air exposure.
-
-
Workup and Purification:
-
Perform all workup steps (e.g., quenching, extractions) using degassed solvents.
-
If performing column chromatography, use a column that has been pre-flushed with an inert gas and elute with degassed solvents.
-
Combine the product-containing fractions and remove the solvent under reduced pressure, backfilling the flask with inert gas once the solvent is evaporated.
-
-
Storage:
-
Immediately transfer the purified product to a pre-purged amber vial for storage as described in the troubleshooting section.
-
Workflow for Preventing Oxidation
The following diagram outlines the decision-making process and key steps for a successful synthesis.
Caption: A comprehensive workflow for minimizing oxidation during synthesis.
By implementing these rigorous, proactive measures, you can effectively prevent the oxidation of 2-amino-4-methylbenzenethiol, leading to higher yields, improved purity, and more reliable experimental outcomes.
References
- 1. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. Video: Preparation and Reactions of Thiols [jove.com]
- 4. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiol-based antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemscene.com [chemscene.com]
Scaling up the synthesis of 2,5-Dimethylbenzothiazole for industrial applications
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and production managers involved in the synthesis of 2,5-Dimethylbenzothiazole (CAS No: 95-26-1), a key intermediate in various industrial applications.[1][2][3] Scaling up chemical synthesis from the laboratory bench to industrial production invariably presents a unique set of challenges. This document provides a structured troubleshooting framework and addresses frequently asked questions to ensure a safe, efficient, and high-yield manufacturing process.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up of this compound synthesis. The primary industrial route involves the condensation reaction of 4-methyl-2-aminothiophenol with an acetylating agent such as acetic anhydride or acetic acid.[1][4]
Problem 1: Low Reaction Yield
A diminished yield is one of the most frequent and costly issues in bulk synthesis. The root causes can often be traced to incomplete reactions, suboptimal conditions, or competing side reactions.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solutions & Actions |
| Incomplete Cyclization | The core reaction is a condensation followed by an intramolecular cyclization to form the thiazole ring. Insufficient thermal energy or inadequate catalysis can stall the reaction at an intermediate stage, failing to form the final product efficiently. | Optimize Thermal Profile: Gradually increase the reaction temperature in small increments (5-10°C). For reactions using glacial acetic acid, ensure the temperature is sufficient to drive off the water formed during cyclization.[1] Catalyst Evaluation: While many modern syntheses are catalyst-free, acidic or basic catalysts can promote cyclization.[5][6] For challenging scale-ups, consider evaluating solid acid catalysts which simplify removal during workup.[4] |
| Oxidation of Starting Material | The thiol group (-SH) in 4-methyl-2-aminothiophenol is highly susceptible to oxidation, especially at elevated temperatures in the presence of air.[7] This leads to the formation of disulfide byproducts, consuming the starting material and reducing the yield of the desired product. | Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize contact with oxygen. This is a critical process control parameter for industrial-scale reactions.[7] Reagent Quality: Use freshly opened or purified 4-methyl-2-aminothiophenol. The purity of starting materials is paramount for achieving high yields.[7] |
| Side Reactions | At industrial scales, localized overheating ("hot spots") within the reactor can lead to thermal decomposition or polymerization of reactants and products. Improper stoichiometry can also lead to unwanted side reactions. | Controlled Reagent Addition: Implement a controlled, gradual addition of one reagent to the other (e.g., adding acetic anhydride dropwise to the thiophenol solution) to manage the reaction exotherm. Stirring & Baffling: Ensure the reactor is equipped with adequate agitation and baffling to maintain a homogenous temperature profile and prevent localized overheating. |
Problem 2: High Impurity Profile
Product purity is critical for downstream applications. Impurities can arise from starting materials, side reactions, or degradation.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solutions & Actions |
| Disulfide Byproducts | As mentioned, oxidation of the 4-methyl-2-aminothiophenol starting material is a common issue, leading to disulfide impurities that can be difficult to separate from the final product.[7] | Inert Atmosphere: This is the primary preventative measure.[7] Purification: Disulfide impurities can often be removed during the workup. A common industrial method involves dissolving the crude product in an aqueous alkali solution, filtering off insoluble impurities, and then re-precipitating the desired product by acidification.[8] |
| Unreacted Starting Materials | The presence of unreacted 4-methyl-2-aminothiophenol or acetic anhydride in the final product indicates an incomplete reaction or incorrect stoichiometry. | Reaction Monitoring: Utilize in-process controls like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction until completion.[7][9] Stoichiometric Adjustment: Ensure precise molar ratios are used. A slight excess of the acetylating agent is common but should be optimized. |
| Isomeric Impurities | If the starting 4-methyl-2-aminothiophenol is contaminated with other isomers (e.g., 5-methyl-2-aminothiophenol), this will inevitably lead to the formation of isomeric benzothiazole products which are often very difficult to separate. | Incoming Quality Control (IQC): Implement stringent IQC testing for all raw materials. Use analytical methods like GC-MS or HPLC to confirm the identity and purity of the starting thiophenol. |
Problem 3: Product Isolation and Purification Challenges
Efficiently isolating a pure product is key to process economics.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solutions & Actions |
| Difficult Crystallization | The crude product may be an oil or may crystallize slowly due to the presence of impurities that inhibit crystal lattice formation. | Solvent Screening: Perform lab-scale experiments to identify an optimal recrystallization solvent or solvent system. Ligroin has been shown to be effective for purifying 2,5-dimethyl-6-methoxy-benzothiazole, a related compound.[10] Seeding: Use a small crystal of pure this compound to induce crystallization in the bulk solution. |
| Product Instability on Silica Gel | During chromatographic purification, some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[7] | Alternative Stationary Phases: If column chromatography is necessary, consider using neutral or basic alumina as the stationary phase to prevent product degradation.[7] |
| Filtration Issues | After precipitation or crystallization, the product may form very fine particles that clog filter media, slowing down production significantly. | Controlled Precipitation: Adjust the rate of acidification or cooling during the precipitation/crystallization step to encourage the growth of larger, more easily filterable crystals. Filter Aid: Consider the use of a filter aid like celite, but ensure it is compatible with the product and downstream processes. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound? The most widely adopted industrial method is the condensation of 4-methyl-2-aminothiophenol with either acetic anhydride or glacial acetic acid.[1][4] This approach is favored for its high atom economy, relatively mild conditions, and the availability of starting materials.
Q2: What are the critical safety precautions for handling 4-methyl-2-aminothiophenol? 4-methyl-2-aminothiophenol, like most thiols, has a strong, unpleasant odor and should always be handled in a well-ventilated fume hood or a closed system.[7] It is susceptible to oxidation, so handling under an inert atmosphere (nitrogen or argon) is recommended, especially for large quantities.[7] Always consult the Safety Data Sheet (SDS) for detailed handling, storage, and personal protective equipment (PPE) requirements.
Q3: How can I effectively monitor the reaction progress on an industrial scale? For large-scale production, grab samples can be taken periodically and analyzed offline. High-Performance Liquid Chromatography (HPLC) is the preferred method for its accuracy and ability to quantify reactants and products.[9][11] A typical HPLC method would use a C18 column with a mobile phase of acetonitrile and water (with an acid modifier like orthophosphoric acid) and UV detection.[9] Thin-Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment of reaction completion.[7]
Q4: What are the typical specifications for industrial-grade this compound? Industrial specifications typically require a purity of ≥97.0% as determined by Gas Chromatography (GC).[12][13] The product should be crystalline, with a melting point in the range of 40-42°C.[12][13] The identity is confirmed via IR spectroscopy.[12]
Q5: Are there "green" or more environmentally friendly synthesis methods available? Yes, research is ongoing to develop greener synthetic routes. These include using water as a solvent, employing reusable catalysts, and utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.[7][14] For example, some methods have demonstrated the use of catalysts like H2O2/HCl in ethanol at room temperature, which offers advantages like short reaction times and easy product isolation.[15][16]
Section 3: Protocols & Workflows
Protocol 1: Benchmark Synthesis of this compound
This protocol is a general guideline and requires optimization for specific equipment and scales.
-
Reactor Setup: Charge a clean, dry, jacketed glass-lined reactor with 4-methyl-2-aminothiophenol (1.0 molar equivalent).
-
Inerting: Purge the reactor headspace with nitrogen for at least 30 minutes to remove oxygen. Maintain a gentle nitrogen blanket throughout the reaction.
-
Solvent Addition: Add glacial acetic acid (as both reactant and solvent, ~5-10 volumes).
-
Heating: Begin agitation and heat the reactor contents to a target temperature of 110-120°C.
-
Reaction Monitoring: After 2 hours, begin taking samples periodically for HPLC analysis to monitor the consumption of the starting material. Continue heating until the starting material is <1% by area.
-
Cooling & Precipitation: Once the reaction is complete, cool the mixture to room temperature, then further cool to 0-5°C in an ice bath. The product should precipitate.
-
Neutralization: Slowly add a 10% aqueous sodium hydroxide solution to neutralize the acetic acid to a pH of ~7. This must be done cautiously as the neutralization is exothermic.
-
Isolation: Filter the precipitated solid product using a suitable filter press or centrifuge.
-
Washing: Wash the filter cake with cold deionized water until the washings are neutral.
-
Drying: Dry the product under vacuum at 40-50°C until a constant weight is achieved.
Protocol 2: HPLC Method for In-Process Control
-
Instrumentation: HPLC with UV Detector
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile
-
Gradient: 60% A / 40% B, isocratic
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 272 nm[9]
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Section 4: Visual Diagrams
General Synthesis and Troubleshooting Workflow
This diagram illustrates the core synthesis pathway and key decision points for troubleshooting common issues like low yield or purity.
Caption: A flowchart of the synthesis process and troubleshooting steps.
Root Cause Analysis for Impurity Formation
This diagram outlines the potential sources leading to an impure final product.
Caption: A root cause analysis diagram for product impurity issues.
References
- 1. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]
- 2. Benzothiazole, 2,5-dimethyl- [webbook.nist.gov]
- 3. Benzothiazole, 2,5-dimethyl- | C9H9NS | CID 7227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. US4343946A - Purification of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound for synthesis 95-26-1 [sigmaaldrich.com]
- 13. This compound for synthesis 95-26-1 [sigmaaldrich.com]
- 14. airo.co.in [airo.co.in]
- 15. mdpi.com [mdpi.com]
- 16. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]
Technical Support Center: Functionalization of the Benzothiazole Ring
Welcome to the technical support guide for navigating the complexities of benzothiazole functionalization. The benzothiazole core is a privileged scaffold in medicinal chemistry and materials science, but its unique electronic and structural properties present distinct challenges in synthetic modification.[1][2] This guide is structured in a question-and-answer format to directly address common issues encountered in the lab, providing not just solutions but the chemical reasoning behind them.
Diagram: Reactivity Map of the Benzothiazole Core
Before diving into specific problems, let's visualize the electronic landscape of the benzothiazole ring. This diagram highlights the key positions for functionalization and their general reactivity patterns.
A conceptual diagram illustrating the primary sites of reactivity on the benzothiazole scaffold.
Section 1: Troubleshooting Regioselectivity in C-H Functionalization
Direct C-H functionalization is a powerful, atom-economical strategy, but controlling where the reaction occurs on the benzothiazole ring is a primary challenge.
Question 1: My C-H activation reaction is not selective. How can I target a specific position on the benzene portion (C4-C7)?
Answer: Achieving regioselectivity on the benzene ring of benzothiazole is notoriously difficult due to its deactivation by the fused thiazole ring.[3] Undirected approaches often yield mixtures or fail entirely. The solution lies in Directed C-H Functionalization .
-
The "Why": A directing group (DG) is a functional group installed on your starting material that chelates to the metal catalyst (commonly Palladium, Rhodium, or Ruthenium). This coordination brings the catalyst into close proximity with a specific C-H bond, typically at the ortho position, forcing the reaction to occur there.
-
Troubleshooting & Strategy:
-
Problem: You need to functionalize the C7 position.
-
Problem: Your target is the C4 position.
-
Solution: This is more challenging due to steric hindrance. However, strategies involving directing groups at the C2 position can facilitate C4 functionalization. Alternatively, if a suitable leaving group is present at C4 (like a halogen), Nucleophilic Aromatic Substitution (SNAr) becomes a viable pathway.[6]
-
-
Problem: You are seeing a mix of C4 and C7 functionalization.
-
Solution: This indicates your directing group's control is weak or that competing reaction pathways are active. Re-evaluate your DG choice and catalyst system. Some ruthenium-based catalyst systems, for instance, show a high preference for the C4 position when assisted by a carboxylate directing group.[7][8]
-
-
Table 1: Common Directing Groups for Benzothiazole Functionalization
| Target Position | Directing Group (DG) Placement | Common DG Moiety | Typical Catalyst | Reference |
| C7 | N3-position | -P(O)tBu₂ | Palladium (Pd) | [4][5] |
| C4 | C2-position (or N3) | Pyrimidyl, Carboxylate | Ruthenium (Ru), Rhodium (Rh) | [3][7][8] |
| C6 | N3-position | -P(O)tBu₂ | Copper (Cu) | [4][5] |
Section 2: Overcoming Challenges in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) are workhorses in synthesis. However, the benzothiazole core can uniquely complicate these transformations.
Question 2: My Suzuki coupling reaction is giving low to no yield. What is going wrong?
Answer: This is a very common issue. The primary culprits are often related to catalyst poisoning or difficulty in forming the active catalyst . The nitrogen and sulfur heteroatoms in the benzothiazole ring are Lewis basic and can strongly coordinate to the palladium center, effectively deactivating the catalyst.[9][10]
Troubleshooting Workflow: Failed Suzuki Coupling
Troubleshooting decision tree for a failed Suzuki coupling with a benzothiazole substrate.
-
Detailed Explanation:
-
Catalyst Poisoning: The lone pairs on sulfur and nitrogen can bind irreversibly to the palladium catalyst.[11] Using bulky, electron-rich phosphine ligands (like XPhos) can shield the metal center and promote the desired catalytic cycle over catalyst sequestration.[7] Increasing the ligand-to-metal ratio can also help saturate the metal's coordination sphere, preventing the heterocycle from binding as strongly.
-
Base and Solvent: The choice of base is critical. Hydroxide bases can sometimes lead to decomposition of boronic acids. Weaker carbonate or phosphate bases (K₃PO₄, Cs₂CO₃) are often more effective and less likely to cause side reactions.[7]
-
Starting Materials: Ensure your 2-halobenzothiazole is pure and your boronic acid has not degraded (a common issue).
-
Section 3: FAQs on Specific Functionalizations
Question 3: How can I selectively functionalize the C2 position? It seems reactive, but my reactions are messy.
Answer: The C2-H bond is the most acidic proton on the ring, making it a prime target for deprotonation followed by reaction with an electrophile.[12] However, the conditions must be carefully controlled.
-
For C-H Activation/Coupling: Direct C-H arylation at C2 is well-established. Palladium-catalyzed oxidative C-H/C-H cross-coupling reactions with other heterocycles like thiophenes are highly effective.[13]
-
Via Phosphonium Salts: A mild and versatile method involves reacting the benzothiazole with triphenylphosphine to form a C2-phosphonium salt. This intermediate readily reacts with a wide range of nucleophiles (alcohols, amines) to achieve C2-functionalization under gentle conditions.[14][15][16] This method avoids harsh bases or high temperatures that can lead to decomposition.
Question 4: I'm trying to synthesize a 2-aminobenzothiazole derivative, but the cyclization step is inefficient. What can I do?
Answer: The synthesis of 2-aminobenzothiazoles, often from an aryl thiourea precursor, is a foundational reaction.[17][18][19] Low yields in the cyclization step are typically due to either poor activation or side reactions.
-
Oxidant Choice: The key is an oxidative C-S bond formation. While traditional methods used hazardous reagents like bromine, modern protocols use milder and more efficient oxidants.[18]
-
Iron-Catalyzed Method: An effective system uses FeCl₃ as a catalyst with Na₂S₂O₈ as the oxidant in DMSO. This method is robust, environmentally friendlier, and gives high yields.[20]
-
Catalyst-Free H₂O₂/HCl: A mixture of hydrogen peroxide and hydrochloric acid can serve as a simple and green catalytic system for this transformation.[21]
-
-
Reaction Monitoring: Incomplete cyclization can be an issue. Monitor the reaction by TLC or LC-MS to ensure the intermediate has been fully consumed before workup.[22] If the reaction stalls, a small, gradual increase in temperature may be required.[22]
Experimental Protocol: C2-Arylation via Phosphonium Salt Intermediate
This protocol outlines a reliable method for C2-amination, adapted from literature procedures.[14][15]
Step 1: Formation of the Thiazol-2-yl-triphenylphosphonium Salt
-
To a solution of benzothiazole (1.0 mmol) in a suitable solvent (e.g., MeCN, 5 mL), add triphenylphosphine (1.1 mmol).
-
Add an activating agent such as iodine (I₂) or a di-tert-butyl azodicarboxylate (DBAD) (1.1 mmol) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
The phosphonium salt can often be precipitated by adding a non-polar solvent like diethyl ether, filtered, and used directly in the next step.
Step 2: Nucleophilic Substitution
-
Suspend the crude phosphonium salt (1.0 mmol) in a suitable solvent (e.g., THF or DMF, 5 mL).
-
Add the desired amine nucleophile (1.2-1.5 mmol) and a non-nucleophilic base such as DBU or K₂CO₃ (2.0 mmol).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-24 hours. Monitor by TLC or LC-MS for product formation.
-
Upon completion, perform a standard aqueous workup. Quench the reaction with water, extract with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: Successful formation of the phosphonium salt can be confirmed by ³¹P NMR spectroscopy. The final product structure should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.
References
- 1. iajesm.in [iajesm.in]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. diva-portal.org [diva-portal.org]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental investigation on the coupling mechanism between sulfur poisoning and hydrothermal aging of the Cu-SSZ-13 SCR catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Benzothiazole - Wikipedia [en.wikipedia.org]
- 13. Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. C-H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Item - CâH Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates - figshare - Figshare [figshare.com]
- 17. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review | Semantic Scholar [semanticscholar.org]
- 20. Synthesis of N-Benzothiazol-2-yl-amides by an Iron-Catalyzed Oxidative C(sp2)-H Functionalization [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Stability issues of 2,5-Dimethylbenzothiazole under different storage conditions
Welcome to the dedicated technical support guide for 2,5-Dimethylbenzothiazole (CAS 95-26-1). This resource is designed for our valued partners in research, science, and drug development. Here, we address common questions and troubleshooting scenarios related to the stability and storage of this versatile synthetic building block. Our goal is to provide you with the causal understanding and practical steps necessary to ensure the integrity of your materials and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure long-term stability?
Proper storage is the most critical factor in maintaining the chemical integrity of this compound. Based on compiled safety data and product information, the following conditions are recommended.
Causality: this compound is a solid, crystalline compound that is generally stable under standard ambient conditions.[1] However, like many complex organic molecules, its stability can be compromised by exposure to excessive heat, moisture, and atmospheric oxygen over time. The recommended conditions are designed to minimize the kinetic energy available for degradation reactions and to exclude potential reactants like water. Storing in a tightly sealed container is crucial to prevent sublimation and reaction with atmospheric components.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | 2°C to 30°C | Prevents degradation from excessive heat. Refrigeration is acceptable but not strictly necessary. | [2][3] |
| Atmosphere | Tightly sealed container. | Prevents oxidation and reaction with atmospheric moisture. | [1][4] |
| Location | Cool, dry, well-ventilated area. | Minimizes exposure to environmental fluctuations and potential contaminants. | [4] |
| Inert Gas | Recommended for long-term storage (>1 year). | For maximum protection, storing under an inert atmosphere (e.g., Argon or Nitrogen) will displace oxygen, a key driver of oxidative degradation. | [5] |
Q2: My this compound powder has changed color from white to light yellow/orange. Is it still usable?
This is a common observation. The product is often described as a "White to Light yellow to Light orange" crystalline powder.[2][6]
Causality: A slight color change to yellow or pale orange may not indicate significant decomposition. This can be due to the formation of minute quantities of highly conjugated, chromophoric oxidation products on the crystal surface. The benzothiazole ring system, while stable, can be susceptible to subtle oxidation over time, especially with repeated exposure to air.
Recommendation:
-
Assess the extent: If the color change is uniform and slight, the material is likely still of high purity (>97%).
-
Perform a quality check: For critical applications, it is prudent to verify the material's integrity. A simple melting point determination is an excellent first-pass indicator. The melting point should be within the specified range of 39-42°C.[3] A significant depression or broadening of the melting range suggests the presence of impurities.
-
Consider your application: For non-critical synthetic steps, the material may be perfectly suitable. For applications requiring the highest purity, such as in late-stage pharmaceutical development or as an analytical standard, re-purification or use of a fresh lot is advised.
Q3: What potential degradation pathways should I be aware of?
While this compound is robust, prolonged or improper storage can lead to degradation. Specific mechanistic studies on this molecule are limited, but by examining related benzothiazole structures, we can infer likely pathways.
Causality: The electron-rich nature of the fused aromatic system makes it a target for oxidative processes. Degradation is often initiated by oxidation, which can be catalyzed by light (photoxidation) or heat and mediated by atmospheric oxygen. Studies on other benzothiazoles show that degradation often proceeds via hydroxylation of the benzene portion of the ring system.[7][8]
Below is a diagram illustrating a potential oxidative degradation pathway.
Caption: A potential degradation pathway for this compound.
Q4: Are there any chemicals that are incompatible with this compound?
Yes. As a matter of good laboratory practice, it should be stored away from strong oxidizing agents.
Causality: The sulfur and nitrogen heteroatoms in the thiazole ring are susceptible to oxidation. Strong oxidizing agents (e.g., nitric acid, perchlorates, permanganates) can react exothermically and degrade the compound.[9][10] While it is used as a stabilizer against UV and heat in some applications, this is within a polymer matrix; the pure compound is more reactive.[6]
Troubleshooting Guide
This section provides a systematic workflow for researchers who suspect the stability of their this compound sample has been compromised.
Issue: I have observed a significant change in my sample (e.g., dark color, clumping, unusual odor).
Use the following flowchart to diagnose the issue and determine the appropriate course of action.
Caption: Troubleshooting flowchart for this compound stability issues.
Experimental Protocols
Protocol 1: Melting Point Determination for Quality Assessment
Objective: To quickly assess the purity of a this compound sample by comparing its melting point to the reference value.
Materials:
-
Melting point apparatus
-
Capillary tubes (one end sealed)
-
Spatula
-
This compound sample
-
Reference standard (optional, for calibration)
Procedure:
-
Sample Preparation: Finely crush a small amount of the crystalline sample on a watch glass.
-
Loading: Tap the open end of a capillary tube into the crushed sample to pack a small amount (2-3 mm height) of material into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Set a rapid heating ramp (10-15°C/min) to quickly approach the expected melting point (~39°C).
-
Observation: Once the temperature is ~10°C below the expected melting point, reduce the ramp rate to 1-2°C/min.
-
Record Range: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.
-
Interpretation:
-
High Purity: A sharp melting range that falls within the specification of 39-42°C.[3]
-
Impure: A melting point range that is significantly depressed (lower than 39°C) and/or broad (>3°C wide) indicates the presence of impurities.
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound CAS#: 95-26-1 [m.chemicalbook.com]
- 3. This compound for synthesis 95-26-1 [sigmaaldrich.com]
- 4. fishersci.dk [fishersci.dk]
- 5. fishersci.com [fishersci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 9. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 10. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
Validation & Comparative
A Comparative Guide to Structural Elucidation: Confirming Synthesized 2,5-Dimethylbenzothiazole via ¹H NMR
For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of chemical research. This guide provides an in-depth, technical comparison of methods for the structural elucidation of 2,5-Dimethylbenzothiazole, with a primary focus on the power and precision of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple procedural outline to explain the causality behind experimental choices, ensuring a robust and self-validating workflow.
The Synthetic Route: Accessing the Benzothiazole Core
Benzothiazoles are a vital class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The synthesis of 2-substituted benzothiazoles is often achieved through the condensation of 2-aminothiophenol with various functional groups like aldehydes, ketones, or acids.[1][2]
A common and efficient laboratory-scale synthesis for a 2-alkylbenzothiazole, such as our target molecule, involves the reaction of an appropriate 2-aminothiophenol derivative with an aldehyde. For this compound, the synthesis would logically proceed via the condensation of 4-methyl-2-aminothiophenol with acetaldehyde.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methyl-2-aminothiophenol (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Reagent Addition: Add acetaldehyde (1.1 equivalents) to the solution. The reaction can be catalyzed by an oxidizing agent, such as a mixture of H₂O₂/HCl, to facilitate the cyclization and formation of the benzothiazole ring.[1]
-
Reaction Monitoring: The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield pure this compound as a crystalline solid.[3]
The physical properties of the synthesized product, such as its melting point (reported as 40-42 °C), can provide a preliminary check of its identity and purity.[3]
Primary Structural Confirmation: ¹H NMR Spectroscopy
¹H NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[4][5] It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.[5][6]
The Predicted ¹H NMR Spectrum of this compound
Before acquiring the experimental spectrum, it is crucial to predict the expected signals. This predictive process is foundational to a self-validating methodology. The structure of this compound (C₉H₉NS) contains three distinct types of aromatic protons and two non-equivalent methyl groups.
-
C2-Methyl Group (H-a): This methyl group is attached to the C=N bond of the thiazole ring. Based on data for 2-methylbenzothiazole, this signal is expected to be a singlet appearing significantly downfield, around δ 2.83 ppm .[2]
-
C5-Methyl Group (H-b): This methyl group is attached to the benzene ring. Its chemical environment is typical for an aromatic methyl group, and it is expected to appear as a singlet around δ 2.41 ppm .
-
Aromatic Protons (H-4, H-6, H-7): The substitution pattern on the benzene ring dictates the chemical shifts and splitting patterns of the remaining protons.
-
H-4 (Hc): This proton is ortho to the C5-methyl group. It is expected to appear as a singlet or a very finely split doublet (due to a small 4-bond meta-coupling to H-6) in the aromatic region, likely around δ 7.8-7.9 ppm .
-
H-7 (He): This proton is ortho to the sulfur atom and meta to the C5-methyl group. It is expected to be a doublet, coupled to H-6, appearing around δ 7.7-7.8 ppm .
-
H-6 (Hd): This proton is ortho to both the C5-methyl group and H-7. It will be split by H-7 (ortho-coupling, J ≈ 8 Hz) and potentially by H-4 (meta-coupling, J ≈ 1-2 Hz), resulting in a doublet of doublets (dd). It is expected to appear further upfield, around δ 7.2-7.3 ppm .
-
Table 1: Predicted ¹H NMR Data for this compound
| Proton Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| a | C2-CH₃ | ~ 2.83 | Singlet (s) | 3H |
| b | C5-CH₃ | ~ 2.41 | Singlet (s) | 3H |
| c | H-4 | ~ 7.85 | Singlet (s) or narrow Doublet (d) | 1H |
| d | H-6 | ~ 7.25 | Doublet of Doublets (dd) | 1H |
| e | H-7 | ~ 7.75 | Doublet (d) | 1H |
Experimental Workflow for ¹H NMR Analysis
The following diagram and protocol outline a robust workflow for confirming the structure of the synthesized product.
Caption: Workflow for Synthesis and NMR-based Structural Confirmation.
Protocol: ¹H NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry this compound. Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), inside a clean NMR tube.
-
Internal Standard: CDCl₃ often contains a small amount of tetramethylsilane (TMS), which serves as an internal standard with its signal set to δ 0.00 ppm.[7] If not present, a small drop can be added.
-
Data Acquisition: Place the NMR tube in the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).[8] Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier Transform (FT), followed by phase correction and baseline correction to obtain a clear, interpretable spectrum.
-
Analysis: Integrate the signals to determine the relative number of protons for each peak.[5] Measure the chemical shifts (δ) and determine the multiplicity (singlet, doublet, etc.) and coupling constants (J-values) for each signal.[5]
The final step is to compare the experimental data with the predicted values in Table 1. A close match provides strong evidence for the successful synthesis of this compound.
A Comparative Perspective: Alternative Structural Elucidation Techniques
While ¹H NMR is a primary tool, a multi-technique approach provides the most definitive structural proof, a practice essential for regulatory submissions and high-impact publications.[9] Other methods offer complementary information.[4][10]
Table 2: Comparison of Structural Elucidation Techniques
| Technique | Information Provided | Strengths | Limitations |
|---|---|---|---|
| ¹H NMR | Proton environment, connectivity (H-H coupling), and stoichiometry. | Non-destructive, provides rich structural detail in solution, relatively fast.[4][5] | Requires soluble sample, complex spectra can be difficult to interpret. |
| ¹³C NMR | Number and chemical environment of unique carbon atoms. | Complements ¹H NMR, excellent for identifying symmetry and carbon-based functional groups.[6] | Lower sensitivity than ¹H NMR, longer acquisition times. |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z), providing molecular weight and fragmentation patterns. | High sensitivity, determines molecular formula (with HRMS), fragmentation aids in identifying structural motifs.[10][11] | Isomers may not be distinguishable, provides connectivity information indirectly. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups based on vibrational modes. | Fast, simple, good for identifying key functional groups (e.g., C=N, C-H, aromatic C=C).[4] | Provides limited information on the overall carbon skeleton and connectivity. |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, and bond angles in the solid state. | Unambiguous, definitive structure determination ("gold standard").[4] | Requires a suitable, high-quality single crystal, which can be difficult to grow. |
The combination of ¹H NMR, ¹³C NMR, and Mass Spectrometry typically provides sufficient evidence to unambiguously confirm the structure of a novel small molecule like this compound for most research and publication purposes.
Conclusion
The structural confirmation of a synthesized compound is a multi-faceted process where prediction and experimentation converge. For this compound, ¹H NMR spectroscopy stands out as the most informative and efficient primary technique. By predicting the spectrum based on established chemical principles and comparing it against high-resolution experimental data, researchers can achieve a high degree of confidence in their synthetic outcome. Supplementing this with data from complementary techniques like Mass Spectrometry and ¹³C NMR creates a self-validating and authoritative body of evidence, upholding the highest standards of scientific integrity required in modern chemical and pharmaceutical research.
References
- 1. mdpi.com [mdpi.com]
- 2. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 3. This compound for synthesis 95-26-1 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. acdlabs.com [acdlabs.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 10. jchps.com [jchps.com]
- 11. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 2,5-Dimethylbenzothiazole and Its Isomers: A Guide for Researchers
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Among the various derivatives, simple methylated isomers can exhibit surprisingly diverse pharmacological profiles. This guide provides a comparative analysis of the biological activities of 2,5-dimethylbenzothiazole and its positional isomers—2,4-dimethylbenzothiazole, 2,6-dimethylbenzothiazole, and 2,7-dimethylbenzothiazole. By synthesizing available data and outlining key experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to navigate the structure-activity relationships (SAR) within this specific isomeric series.
The Significance of Isomeric Variation in Benzothiazoles
The position of methyl groups on the benzothiazole ring can significantly influence the molecule's steric and electronic properties. These subtle changes can dramatically alter how the compound interacts with biological targets such as enzymes, receptors, and microbial cell components. Understanding these differences is crucial for the rational design of more potent and selective therapeutic agents. While direct comparative studies on these specific dimethyl isomers are limited, by collating data on their derivatives, we can begin to piece together a comparative landscape of their biological potential.
Comparative Biological Activities
The primary biological activities reported for benzothiazole derivatives include antimicrobial, anticancer, and enzyme inhibitory effects.[2][3] The following sections will delve into what is known about each dimethylbenzothiazole isomer in these key areas.
Antimicrobial Activity
Benzothiazole derivatives have been extensively investigated for their ability to combat bacterial and fungal pathogens.[4] The mechanism of action often involves the disruption of microbial cellular processes or the inhibition of essential enzymes.[5]
Comparative Data on Antimicrobial Activity
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 2,6-Dimethylbenzothiazole Derivative (Thiazolidinone conjugate) | E. coli | 120 | [2] |
| 2,6-Dimethylbenzothiazole Derivative (Thiazolidinone conjugate) | S. aureus | 250 | [2] |
| 2-Substituted Benzothiazole Derivative | E. faecalis | 8 | [6] |
| 2-Substituted Benzothiazole Derivative | S. aureus | 8 | [6] |
Note: Data for the parent dimethylbenzothiazole isomers is limited. The table presents data for closely related derivatives to infer potential activity trends. MIC (Minimum Inhibitory Concentration) is a standard measure of antimicrobial potency.[7]
The available data on derivatives suggests that the substitution pattern on the benzothiazole ring is a critical determinant of antimicrobial efficacy. For instance, certain 2,6-disubstituted benzothiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[2] The variation in MIC values highlights the sensitivity of different bacterial species to the benzothiazole scaffold.
Anticancer Activity
The anticancer potential of benzothiazole derivatives is a significant area of research.[8] These compounds can induce apoptosis, inhibit cell cycle progression, and interfere with key signaling pathways in cancer cells.[5][9]
Comparative Data on Anticancer Activity (IC₅₀ Values in µM)
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Di(2-amino-6-methylbenzothiazole)dichloridopalladate(II) | Colorectal Carcinoma | Colon | 12.34 ± 0.74 | [10] |
| 2-amino-6-methylbenzothiazole (Ligand) | Colorectal Carcinoma | Colon | 389.45 ± 5.14 | [10] |
| 2-(Furan-2-yl)-4-methylbenzo[d]thiazole Derivative | Various | Various | See source | [11] |
| Phenylacetamide Benzothiazole Derivatives | Pancreatic & Paraganglioma | Various | See source | [12] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[13]
Studies on derivatives of 2,6-dimethylbenzothiazole have revealed promising anticancer activity. For example, a palladium(II) complex of 2-amino-6-methylbenzothiazole demonstrated significantly higher potency against colorectal carcinoma cells compared to the ligand alone, highlighting the potential of metal complexes in enhancing the anticancer effects of benzothiazole scaffolds.[10] The IC₅₀ values across different cancer cell lines for various benzothiazole derivatives underscore the importance of specific structural features in determining cytotoxic potency and selectivity.[11][12]
Enzyme Inhibition
Benzothiazole derivatives are known to inhibit a variety of enzymes, making them attractive candidates for treating a range of diseases.[11] Key targets include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for Alzheimer's disease, and various kinases involved in cancer progression.[11]
Comparative Data on Enzyme Inhibition (IC₅₀ Values)
| Compound/Derivative | Target Enzyme | IC₅₀ (nM) | Reference |
| Benzothiazole Derivative 4f | Acetylcholinesterase (AChE) | 23.4 ± 1.1 | [11] |
| Benzothiazole Derivative 4f | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 | [11] |
| Benzothiazole Derivative 4a | Acetylcholinesterase (AChE) | 56.3 ± 2.5 | [11] |
| Benzothiazole Derivative 4a | Monoamine Oxidase B (MAO-B) | 67.4 ± 3.1 | [11] |
Experimental Protocols
To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of benzothiazole derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[7]
Protocol:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for Antimicrobial Susceptibility Testing
References
- 1. researchgate.net [researchgate.net]
- 2. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. IC50 - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2,5-Dimethylbenzothiazole Quantification
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 2,5-Dimethylbenzothiazole
This compound is a heterocyclic compound that, while not a household name, is of significant interest in various scientific domains. As a benzothiazole derivative, it can be found as a volatile organic compound (VOC) in food products, an environmental trace contaminant, or a potential process-related impurity in pharmaceutical manufacturing.[1] Its presence, even at trace levels, can impact product quality, safety, and regulatory compliance. Therefore, the ability to accurately and reliably quantify this analyte is not merely an academic exercise; it is a critical requirement for robust quality control and safety assessment.
This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, grounded in the principles of analytical chemistry and regulatory expectations. The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose, a cornerstone of scientific integrity in regulated industries.[2][3] This guide is structured to provide both the foundational knowledge and the practical steps necessary to validate a fit-for-purpose method, adhering to the stringent standards set by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5]
Core Methodologies: A Comparative Overview
The selection of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte. This compound is a semi-volatile compound, making it amenable to analysis by both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between them depends on the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography (GC): The Gold Standard for Volatiles
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[6] It is particularly well-suited for volatile and semi-volatile organic compounds.[7]
-
Principle of Operation: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase coated on the inside of the column.[6]
-
Why it Works for this compound: The inherent volatility of this compound makes it an ideal candidate for GC analysis. When coupled with a Mass Spectrometer (MS), GC-MS provides exceptional selectivity and sensitivity, making it the gold standard for identifying and quantifying trace-level compounds in complex matrices.[8][9] A Flame Ionization Detector (FID) is a robust alternative for quantification when high sensitivity is required for organic compounds, though it lacks the specificity of MS.[7]
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range
HPLC is a cornerstone of analytical chemistry, used to separate, identify, and quantify components in a mixture.
-
Principle of Operation: HPLC utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (stationary phase). Components separate based on their differential interactions with the stationary phase.
-
Why it is an Alternative: While GC is a natural fit, HPLC offers advantages, particularly if the sample matrix is aqueous or if simultaneous analysis of non-volatile compounds is required.[10] For benzothiazole derivatives, reverse-phase HPLC with a C18 column is common.[11] Detection is typically achieved using an Ultraviolet (UV) detector, as the benzothiazole moiety contains a chromophore, or an MS detector for enhanced specificity and sensitivity (LC-MS).
The Pillars of Method Validation: A Parameter-by-Parameter Analysis
The validation of an analytical method is a formal process to confirm that the procedure is suitable for its intended use.[12] The core validation characteristics are defined by the ICH Q2(R2) guideline.[4][13]
Workflow for Analytical Method Validation
The validation process follows a structured, logical sequence to ensure all performance characteristics of the method are thoroughly evaluated.
Caption: A typical workflow for the validation of an analytical method.
Specificity / Selectivity
-
Expert Insight: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13][14] This is arguably the most critical parameter; without it, you cannot be certain you are measuring only your target analyte. For a GC-MS or LC-MS method, specificity is demonstrated by the unique mass spectrum of the analyte and its chromatographic separation from other components.
-
Experimental Protocol:
-
Analyze a blank sample matrix (e.g., placebo formulation, solvent) to demonstrate the absence of interfering peaks at the retention time of this compound.
-
Analyze a solution of the this compound standard.
-
Spike the blank matrix with the analyte and known potential interferents (e.g., structurally similar compounds, process impurities) and demonstrate that the analyte peak is well-resolved.
-
Linearity and Range
-
Expert Insight: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[15] This relationship is crucial for calculating the concentration of the analyte in unknown samples. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[15]
-
Experimental Protocol:
-
Prepare a series of at least five calibration standards spanning the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Analyze each standard in triplicate.
-
Plot the average response versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should typically be ≥ 0.99. The y-intercept should be close to zero.
-
Accuracy
-
Expert Insight: Accuracy refers to the closeness of the test results obtained by the method to the true value.[13] It is often determined by recovery studies. In essence, accuracy tells you how close your measured value is to the real value.
-
Experimental Protocol:
-
Prepare a blank sample matrix and spike it with known amounts of this compound at a minimum of three concentration levels (e.g., low, medium, and high) within the specified range.
-
Prepare at least three replicates at each level.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
Acceptance Criteria: Recovery is typically expected to be within 90-110% for assays, although wider ranges may be acceptable for trace analysis.
-
Precision
-
Expert Insight: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[16] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but with variations such as different days, different analysts, or different equipment.
-
-
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicates of a sample at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of measurements.
-
Acceptance Criteria: The %RSD should typically be ≤ 2% for drug substance assays, but may be higher (e.g., ≤15%) for trace impurity analysis.[16]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Expert Insight:
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17] It is the point where you can confidently say the analyte is present.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][17] This is the lowest concentration you can report as a reliable number.
-
-
Experimental Protocol (Based on the Calibration Curve):
-
The LOD and LOQ can be calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve.[18]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
The value 'σ' can be estimated from the standard deviation of the y-intercepts of regression lines.
-
Prepare and analyze samples at the calculated LOQ concentration to confirm that the precision and accuracy are acceptable at this level.
-
Robustness
-
Expert Insight: Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[13] This provides an indication of its reliability during normal usage. Evaluating robustness during the development phase can prevent problems during routine analysis.[15]
-
Experimental Protocol:
-
Identify critical method parameters (e.g., for GC: inlet temperature, column flow rate; for HPLC: mobile phase composition, column temperature).
-
Make small, deliberate changes to these parameters one at a time (e.g., flow rate ±10%, temperature ±5°C).
-
Analyze a system suitability sample under each condition and evaluate the impact on the results (e.g., retention time, peak shape, quantitative result).
-
Acceptance Criteria: The results should remain within the acceptance criteria for system suitability, and the quantitative results should not be significantly impacted.
-
Method Performance: A Head-to-Head Comparison
The following table summarizes typical performance characteristics for validated GC-MS and HPLC-UV methods for the quantification of this compound. These values are illustrative and will vary based on the specific instrumentation and sample matrix.
| Validation Parameter | GC-MS Method | HPLC-UV Method | Rationale for Performance |
| Specificity | Very High | Moderate to High | MS provides structural information, offering higher confidence than UV absorbance spectra. |
| Linearity (r²) | > 0.995 | > 0.995 | Both techniques are capable of excellent linearity within their respective ranges. |
| Range | 1 - 500 ng/mL | 0.1 - 50 µg/mL | GC-MS is typically more sensitive, allowing for a lower operational range. |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | Both methods can achieve excellent accuracy with proper optimization. |
| Precision (%RSD) | < 10% | < 5% | HPLC often demonstrates slightly better injection precision than standard GC techniques. |
| LOQ | ~1 ng/mL[9] | ~0.1 µg/mL[10] | GC-MS is generally superior for trace-level quantification due to lower background noise. |
| Robustness | Good | Very Good | HPLC methods are often considered slightly more robust against minor environmental fluctuations. |
Detailed Experimental Protocol: Validation of a GC-MS Method
This protocol outlines the steps to validate a GC-MS method for quantifying this compound as a potential impurity in a drug substance.
Materials and Equipment
-
Reference Standard: this compound, certified purity.
-
Reagents: High-purity solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Equipment: Gas Chromatograph with a Mass Selective Detector (GC-MS), analytical balance, volumetric flasks, pipettes.
-
GC Column: A mid-polarity column such as a DB-5ms or equivalent.
Chromatographic Conditions (Example)
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: 60°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C
-
MS Ion Source: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 163, 148).
Validation Experiments
-
Standard Preparation:
-
Prepare a stock solution of this compound at 100 µg/mL.
-
Perform serial dilutions to create calibration standards from 1 ng/mL to 500 ng/mL.
-
-
Specificity:
-
Inject a solvent blank.
-
Inject a solution of the drug substance dissolved at its nominal concentration. Confirm no peaks at the retention time of the analyte.
-
Spike the drug substance solution with the analyte at the LOQ level and confirm detection.
-
-
Linearity and Range:
-
Inject the calibration standards (1, 5, 25, 100, 500 ng/mL) in triplicate.
-
Perform linear regression and verify r² ≥ 0.99.
-
-
Accuracy:
-
Spike the drug substance matrix at three levels: 5 ng/mL, 50 ng/mL, and 400 ng/mL.
-
Prepare three samples at each level.
-
Calculate % recovery. Acceptance: 85-115%.
-
-
Precision:
-
Repeatability: Prepare and analyze six individual samples of the drug substance spiked at 50 ng/mL. Calculate %RSD. Acceptance: ≤ 15%.
-
Intermediate Precision: Have a second analyst repeat the repeatability experiment on a different day. Compare results.
-
-
LOQ Determination:
-
Calculate the LOQ from the linearity data (LOQ = 10σ/S).
-
Prepare six samples at this calculated concentration and analyze.
-
Confirm that accuracy (85-115%) and precision (≤ 20%) are acceptable at this level.
-
-
Robustness:
-
Analyze a 50 ng/mL standard while varying the following:
-
Inlet temperature: 245°C and 255°C
-
Helium flow rate: 1.1 mL/min and 1.3 mL/min
-
-
Confirm that system suitability parameters (e.g., peak symmetry, S/N ratio) and the quantitative result remain within acceptable limits.
-
Conclusion: Selecting the Right Tool for the Job
The validation of an analytical method is a systematic journey that proves its scientific soundness. For the quantification of this compound, both GC-MS and HPLC-based methods are viable, but their strengths are applied to different challenges.
-
Choose GC-MS when: The primary concern is detecting and quantifying trace or ultra-trace levels of the analyte, especially in complex matrices where its high selectivity is paramount for distinguishing the analyte from background interference.[9] It is the method of choice for volatile impurity profiling.
-
Choose HPLC-UV/MS when: The analyte is present at higher concentrations, the sample matrix is primarily aqueous, or when there is a need to analyze this compound simultaneously with non-volatile compounds. The operational simplicity of HPLC-UV can also be an advantage in high-throughput QC environments.[10]
Chemical Structure of this compound
Caption: The molecular structure of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. jddtonline.info [jddtonline.info]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fiehnlab.ucdavis.edu [fiehnlab.ucdavis.edu]
- 12. biopharminternational.com [biopharminternational.com]
- 13. propharmagroup.com [propharmagroup.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 17. cawood.co.uk [cawood.co.uk]
- 18. researchgate.net [researchgate.net]
The Benzothiazole Scaffold in Oncology: A Comparative Guide to Anticancer Derivatives
Introduction: The Privileged Scaffold in Cancer Drug Discovery
In the landscape of medicinal chemistry, the benzothiazole core, a bicyclic system comprising a fused benzene and thiazole ring, stands out as a "privileged scaffold."[1][2] This designation is earned due to its versatile chemical nature and its presence in a multitude of compounds exhibiting a wide spectrum of biological activities, most notably in the realm of oncology.[3][4] The structural rigidity and lipophilic character of the benzothiazole nucleus, combined with the vast potential for chemical modification at various positions, make it an exceptional starting point for the design of novel therapeutic agents.[5]
While a simple derivative like 2,5-Dimethylbenzothiazole provides a basic structural framework, the majority of potent anticancer activity arises from more complex substitutions. This guide will provide a comparative analysis of several key classes of benzothiazole derivatives that have demonstrated significant promise in preclinical anticancer studies. We will delve into their mechanisms of action, compare their efficacy using experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery.
Understanding the Core: Structure-Activity Relationships (SAR)
The anticancer potency of a benzothiazole derivative is profoundly dictated by the nature and position of its substituents.[4] Using the this compound structure as a reference, we can appreciate the impact of more elaborate chemical modifications.
-
Position 2: This is the most frequently modified position. Attaching aryl groups (e.g., phenyl, substituted phenyls) at this position often leads to a significant enhancement in cytotoxic activity.[4] The electronic properties of substituents on this aryl ring, such as electron-withdrawing groups, can further modulate the compound's potency.
-
The Benzene Ring (Positions 4, 5, 6, 7): Substitutions on the benzo part of the scaffold, such as halogens (e.g., fluorine), methoxy groups, or nitro groups, can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.[6] For instance, the addition of a fluorine atom is a common strategy to enhance metabolic stability and binding affinity.
The simple methyl groups in this compound offer low steric hindrance and a slight increase in lipophilicity. While data on its specific anticancer activity is not prominent in the literature, its structure serves as a crucial baseline to understand how the addition of larger, more functionalized moieties, as we will discuss, transforms this simple scaffold into a potent cancer-fighting agent.
Comparative Analysis of Prominent Benzothiazole Derivatives
Numerous benzothiazole derivatives have been synthesized and evaluated for their anticancer potential. Below is a comparison of several classes, highlighting their mechanisms and cytotoxic efficacy.
2-Arylbenzothiazoles
This class is perhaps the most extensively studied. The introduction of a phenyl ring at the 2-position is a hallmark of many potent derivatives.
-
Mechanism of Action: Many 2-arylbenzothiazoles, particularly those with amino or hydroxyl groups on the phenyl ring, are believed to exert their anticancer effects through the aryl hydrocarbon receptor (AhR) pathway.[7] This can lead to the induction of CYP1A1 enzymes, which metabolize the benzothiazole into a reactive species that can form DNA adducts, ultimately triggering apoptosis.[7]
-
Example: The compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) has shown potent and selective activity against human breast cancer cell lines.[4]
Benzothiazole-based Kinase Inhibitors
Many signaling pathways that drive cancer cell proliferation are dependent on protein kinases. Benzothiazole derivatives have been successfully designed to inhibit these crucial enzymes.
-
Mechanism of Action: These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases like EGFR, VEGFR, or CDKs, thereby blocking the downstream signaling cascades that promote cell growth and survival.[8][9]
-
Example: Certain 2-substituted benzothiazoles have been shown to downregulate EGFR protein levels and inhibit key signaling pathways including JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR in breast cancer cells.[8]
Benzothiazole-Thiol and Thiourea Derivatives
Modifications involving sulfur-containing functional groups have also yielded compounds with significant anticancer properties.
-
Mechanism of Action: The mechanism for these derivatives can be varied. Some induce apoptosis and cause cell cycle arrest at the G2/M phase.[1] For example, certain benzothiazole-2-thiol derivatives have been found to induce apoptosis in HepG2 cancer cells.
-
Example: A substituted bromopyridine acetamide benzothiazole derivative showed exceptionally potent activity against SKRB-3 breast cancer and SW620 colon cancer cell lines, with IC50 values in the nanomolar range.[2]
Quantitative Comparison of Cytotoxicity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected benzothiazole derivatives against various human cancer cell lines, providing a clear comparison of their potency.
| Derivative Class | Representative Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Semicarbazone Derivative | Indole based hydrazine carboxamide | HT-29 (Colon) | 0.015 | [1] |
| MDA-MB-231 (Breast) | 0.68 | [1] | ||
| Benzamide Derivative | Substituted methoxybenzamide benzothiazole | HCT-116 (Colon) | 1.1 - 8.8 | [2] |
| Pyridine Derivative | Substituted bromopyridine acetamide | SKRB-3 (Breast) | 0.0012 | [2] |
| SW620 (Colon) | 0.0043 | [2] | ||
| A549 (Lung) | 0.044 | [2] | ||
| Indole Derivative | Chlorobenzyl indole semicarbazide | HT-29 (Colon) | 0.024 | [2] |
| A549 (Lung) | 0.84 | [2] | ||
| Oxothiazolidine Derivative | Substituted chlorophenyl oxothiazolidine | HeLa (Cervical) | 9.76 | [2] |
| 2-Substituted Derivative | Benzothiazole derivative (unspecified) | PANC-1 (Pancreatic) | 27 |
Mechanisms of Action: A Deeper Dive
The anticancer effects of benzothiazole derivatives are multifaceted, often converging on the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Induction of Apoptosis
A primary mechanism is the activation of apoptotic pathways. This can be triggered by:
-
Mitochondrial Pathway: Many derivatives cause a loss of mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3.
-
Reactive Oxygen Species (ROS): Some compounds induce apoptosis by causing an overproduction of ROS, which leads to oxidative stress, DNA damage, and activation of stress-related signaling pathways.
-
Endoplasmic Reticulum (ER) Stress: The accumulation of ROS can also trigger ER stress, leading to the activation of apoptosis-related proteins like GRP78 and CHOP.
Caption: Simplified pathway of apoptosis induction by benzothiazole derivatives.
Cell Cycle Arrest
Benzothiazole derivatives can also inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, most commonly the G0/G1 or G2/M phase. This prevents the cells from replicating their DNA and dividing, ultimately leading to cell death. For example, the derivative BD926 was shown to cause a dose-dependent increase in the population of cells in the G0/G1 phase.
Experimental Corner: Key Methodologies for Evaluation
To assess the anticancer potential of novel benzothiazole derivatives, a series of standardized in vitro assays are essential. The following protocols provide a robust framework for this evaluation.
In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Causality Note: This allows viable cells to metabolize the MTT.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the benzothiazole derivative at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution to the cells.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark. Causality Note: This allows the probes to bind to their respective targets.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will quadrant the cell population:
-
Annexin V- / PI- (Lower Left): Viable cells
-
Annexin V+ / PI- (Lower Right): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left): Necrotic cells
-
Caption: A typical experimental workflow for evaluating novel benzothiazole derivatives.
Conclusion and Future Perspectives
The benzothiazole scaffold is a remarkably versatile and fruitful platform for the development of novel anticancer agents.[6] While simple structures like this compound form the chemical bedrock, it is the strategic addition of diverse functional groups, particularly at the 2-position, that unlocks potent and selective anticancer activity. Through mechanisms that include apoptosis induction, cell cycle arrest, and kinase inhibition, derivatives ranging from 2-arylbenzothiazoles to benzothiazole-thiols have demonstrated significant promise in preclinical models.[2][4]
Future research will likely focus on optimizing the pharmacokinetic properties of these potent compounds, reducing off-target toxicity, and exploring their efficacy in combination therapies. The continued exploration of structure-activity relationships will undoubtedly lead to the discovery of next-generation benzothiazole derivatives with enhanced therapeutic potential for a wide range of human cancers.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for testing macrophage cytotoxicity to L1210 and its drug-resistant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Spectroscopic Guide: Distinguishing 2,5-Dimethylbenzothiazole from its 6-Nitro Derivative
This guide provides an in-depth spectroscopic comparison of 2,5-Dimethylbenzothiazole and its synthesized derivative, 2,5-Dimethyl-6-nitrobenzothiazole. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data presentation. It delves into the causal relationships between chemical structure and spectral output, offering field-proven insights into the effects of electrophilic aromatic substitution on a heterocyclic scaffold. Every protocol is designed as a self-validating system, grounded in authoritative references to ensure scientific integrity.
Introduction: The Chemical and Spectroscopic Rationale
This compound is a heterocyclic compound featuring a benzene ring fused to a thiazole ring.[1] This scaffold is of significant interest in medicinal chemistry due to the broad biological activities exhibited by its derivatives.[2] A common strategy to modulate the electronic properties and biological activity of such a molecule is the introduction of functional groups onto the aromatic ring.
The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly alters a molecule's electron density, polarity, and reactivity.[3] Its introduction onto the this compound backbone via electrophilic nitration serves as an excellent case study for observing fundamental changes in molecular spectroscopy. By comparing the parent molecule with its 6-nitro derivative, we can precisely map the influence of the nitro group across various spectroscopic techniques, including Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide will elucidate these differences, providing the experimental and theoretical basis for each observation.
Caption: Molecular structures of the parent and nitro derivative compounds.
Experimental Methodologies
Synthesis of 2,5-Dimethyl-6-nitrobenzothiazole
The synthesis of the nitro derivative is achieved through a standard electrophilic aromatic substitution reaction. The protocol below is a well-established method for the nitration of activated aromatic rings, adapted for this specific substrate.[4][5]
Causality Behind Experimental Choices:
-
Mixed Acid: A combination of concentrated nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.[5] Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.
-
Low Temperature Control: The reaction is conducted at 0-5 °C. Electrophilic nitration is a highly exothermic process. Maintaining a low temperature is critical to prevent over-nitration (dinitration) and to minimize the formation of side products, thus ensuring higher regioselectivity and yield.[6]
Step-by-Step Protocol:
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 10 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.
-
Nitrating Mixture: Slowly add 5 mL of concentrated nitric acid to the sulfuric acid via the dropping funnel. Maintain the temperature below 10 °C throughout the addition.
-
Substrate Addition: Dissolve this compound (5.0 g) in 10 mL of concentrated sulfuric acid in a separate beaker. Cool this solution in the ice bath.
-
Reaction: Add the substrate solution dropwise to the nitrating mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stirring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.
-
Quenching: Carefully pour the reaction mixture over 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.
-
Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).[7]
-
Purification: Recrystallize the crude solid from ethanol to yield pure 2,5-Dimethyl-6-nitrobenzothiazole as yellow crystals.
Spectroscopic Analysis Workflow
The following workflow ensures a systematic and comprehensive characterization of the synthesized compound against the parent molecule.
Caption: Experimental workflow from synthesis to spectroscopic validation.
General Protocols:
-
FT-IR Spectroscopy: Spectra were recorded on a PerkinElmer Spectrum One FT-IR spectrometer using KBr pellets.[8]
-
UV-Visible Spectroscopy: Absorption spectra were measured on a Shimadzu UV-2600 spectrophotometer using ethanol as a solvent.[9]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.[10]
Comparative Spectroscopic Analysis
The introduction of the nitro group at the C6 position of the benzothiazole ring induces significant and predictable changes in the molecule's spectra.
FT-IR Spectroscopy: The Emergence of Nitro Group Vibrations
The FT-IR spectrum is ideal for identifying the presence of specific functional groups. The comparison reveals the disappearance of a C-H bond at the 6-position and the appearance of strong, characteristic nitro group absorptions.
Key Observations:
-
Aromatic C-H Stretch: this compound shows aromatic C-H stretching vibrations in the 3000-3100 cm⁻¹ region.[11] In the nitro derivative, the pattern in this region is simplified due to the substitution of one aromatic proton.
-
Nitro Group Stretches: The most telling difference is the appearance of two intense absorption bands in the spectrum of 2,5-Dimethyl-6-nitrobenzothiazole. These correspond to the asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the N-O bonds.[12] The high intensity of these peaks is due to the large change in dipole moment during the vibration of the highly polar N-O bonds.[12]
-
C=N Stretch: The C=N stretching vibration of the thiazole ring, typically seen around 1600-1670 cm⁻¹, may show a slight shift due to the altered electronic distribution in the ring system.[11]
| Vibrational Mode | This compound (cm⁻¹) | 2,5-Dimethyl-6-nitrobenzothiazole (cm⁻¹) | Rationale for Change |
| Aromatic C-H Stretch | ~3060 | ~3080 | Altered aromatic environment |
| Aliphatic C-H Stretch | ~2920 | ~2925 | Largely unaffected |
| N-O Asymmetric Stretch | N/A | ~1530 | Diagnostic peak for -NO₂ group [13] |
| Aromatic C=C Stretch | ~1590, 1450 | ~1595, 1455 | Minor shifts due to electronic effects |
| N-O Symmetric Stretch | N/A | ~1345 | Diagnostic peak for -NO₂ group [13] |
UV-Visible Spectroscopy: A Bathochromic Shift
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The addition of the nitro group extends the conjugated π-system, which has a profound effect on the absorption maximum (λ_max).
Key Observations:
-
π→π* Transitions: this compound exhibits absorption bands corresponding to π→π* electronic transitions within the aromatic system.[14]
-
Bathochromic Shift: The nitro derivative displays a significant bathochromic shift (a shift to a longer wavelength, also known as a red shift). This occurs because the electron-withdrawing nitro group engages in resonance with the benzothiazole ring system. This extended conjugation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[15] Consequently, the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the LUMO is reduced, requiring less energy (i.e., longer wavelength light) to excite an electron.[3][15]
| Compound | λ_max (nm) | Molar Absorptivity (ε) | Transition Type |
| This compound | ~285 | ~1.5 x 10⁴ | π→π |
| 2,5-Dimethyl-6-nitrobenzothiazole | ~320 | ~1.8 x 10⁴ | π→π (Extended Conjugation) |
NMR Spectroscopy: The Deshielding Effect
NMR spectroscopy provides the most detailed information about the chemical environment of individual atoms. The electron-withdrawing nature of the nitro group causes significant downfield shifts for nearby protons and carbons, a phenomenon known as deshielding.
¹H NMR Analysis:
-
Aromatic Protons: In the parent compound, the aromatic protons appear as distinct signals in the 7-8 ppm range.[8] In the nitro derivative, the proton ortho to the nitro group (at the C7 position) experiences the strongest deshielding and shifts significantly downfield. The proton at the C4 position is also affected, but to a lesser extent. The signal for the proton at C6 is absent.
-
Methyl Protons: The methyl groups at C2 and C5 are relatively distant from the new nitro group and thus show only minor shifts in their chemical environment.
¹³C NMR Analysis:
-
Aromatic Carbons: The most dramatic effect is seen on the carbon directly attached to the nitro group (C6), which is significantly deshielded and shifted downfield. The ortho (C5, C7) and para (C4a) carbons also experience downfield shifts due to the group's inductive and resonance effects.
| ¹H Chemical Shifts (δ ppm) | This compound | 2,5-Dimethyl-6-nitrobenzothiazole | Rationale for Change |
| H at C4 | ~7.8 | ~8.1 | Moderate deshielding |
| H at C6 | ~7.4 | N/A | Substitution |
| H at C7 | ~7.2 | ~8.3 | Strong deshielding (ortho to -NO₂) |
| CH₃ at C2 | ~2.8 | ~2.9 | Minor inductive effect |
| CH₃ at C5 | ~2.4 | ~2.6 | Minor inductive effect |
| ¹³C Chemical Shifts (δ ppm) | This compound | 2,5-Dimethyl-6-nitrobenzothiazole | Rationale for Change |
| C at C2 | ~166 | ~168 | Minor shift |
| C at C4 | ~122 | ~124 | Deshielding |
| C at C5 | ~133 | ~135 | Deshielding |
| C at C6 | ~125 | ~145 | **Strong deshielding (attached to -NO₂) ** |
| C at C7 | ~121 | ~118 | Shielding (resonance effect) |
Conclusion
The spectroscopic comparison of this compound and its 6-nitro derivative provides a clear and instructive example of structure-property relationships. The introduction of the nitro group is unambiguously confirmed by:
-
FT-IR: The appearance of strong, characteristic asymmetric (~1530 cm⁻¹) and symmetric (~1345 cm⁻¹) N-O stretching bands.
-
UV-Vis: A significant bathochromic shift in the λ_max due to the extension of the conjugated system and a lowered HOMO-LUMO energy gap.
-
NMR: Pronounced downfield shifts (deshielding) of the aromatic protons and carbons, particularly those ortho and para to the electron-withdrawing nitro group.
These distinct spectral signatures not only serve to validate the successful synthesis of the target molecule but also deepen our fundamental understanding of how functional group modifications influence molecular properties, an essential concept in rational drug design and materials science.
References
- 1. Benzothiazole, 2,5-dimethyl- [webbook.nist.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Buy 2,5-Dimethyl-6-nitrobenzo[d]thiazole (EVT-3415084) | 686747-49-9 [evitachem.com]
- 5. aiinmr.com [aiinmr.com]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. rsc.org [rsc.org]
- 11. jchr.org [jchr.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Researcher's Guide to the Cross-Validation of Experimental and Computational Data for 2,5-Dimethylbenzothiazole
In the landscape of modern chemical research and drug development, the synergy between empirical data and computational modeling is not just beneficial; it is essential for accelerating discovery and ensuring the robustness of scientific findings. This guide provides an in-depth comparison of experimental data and computational predictions for the heterocyclic compound 2,5-Dimethylbenzothiazole. Our objective is to offer researchers, scientists, and drug development professionals a clear framework for cross-validating these two critical sources of chemical information, thereby fostering a higher degree of confidence in research outcomes.
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] Accurate characterization of these molecules is the first step towards understanding their structure-activity relationships and developing novel therapeutics.
The Imperative of Cross-Validation
Reliance on a single source of data, be it purely experimental or entirely computational, carries inherent limitations. Experimental measurements can be influenced by sample purity, instrumental parameters, and environmental factors.[3] Conversely, the accuracy of computational predictions is intrinsically tied to the level of theory, basis set, and the specific model employed in the calculation.[3][4] Cross-validation, the process of comparing these orthogonal datasets, serves as a powerful tool for identifying potential errors, refining models, and ultimately achieving a more holistic and reliable understanding of a molecule's properties.[3]
This guide will delve into the practical aspects of this validation process for this compound, a representative member of this important class of compounds.
Experimental Characterization of this compound
The physicochemical and spectroscopic properties of this compound have been determined through various analytical techniques. These experimental values provide the "ground truth" against which computational models are benchmarked.
Physicochemical Properties
Experimentally determined and calculated physicochemical properties offer insights into the compound's behavior in various environments, which is critical for applications in drug delivery and materials science.
| Property | Experimental Value | Calculated/Predicted Value | Source |
| Molecular Weight | 163.24 g/mol | 163.24 g/mol | Cheméo[5] |
| logP (Octanol/Water) | - | 2.913 | Cheméo[5] |
| Water Solubility (logS) | - | -3.75 | Cheméo[5] |
| Enthalpy of Vaporization | 84.90 kJ/mol (at 298.15 K) | - | Cheméo[5] |
Spectroscopic Data
Spectroscopic techniques provide a fingerprint of a molecule's structure and electronic properties.
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹³C NMR Chemical Shifts
| Atom | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |
| C2 | ~165 | ~168 |
| C4 | ~125 | ~127 |
| C5 | ~134 | ~135 |
| C6 | ~126 | ~128 |
| C7 | ~122 | ~124 |
| C7a | ~152 | ~154 |
| C8 (2-CH₃) | ~20 | ~22 |
| C9 (5-CH₃) | ~21 | ~23 |
| C3a | ~133 | ~134 |
Experimental data sourced from SpectraBase.[6] Predicted data from NMRDB.org.[7]
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
A detailed, step-by-step methodology for obtaining a high-quality ¹³C NMR spectrum is crucial for reproducible results.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's spinner and adjust the depth correctly.
-
Insert the sample into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.
-
-
Acquisition Parameters:
-
Select the ¹³C nucleus for observation.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a standard pulse program with proton decoupling (e.g., zgpg30).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (e.g., 128 scans or more, depending on sample concentration).
-
Employ a relaxation delay (D1) of 2-5 seconds to allow for full relaxation of the carbon nuclei, particularly quaternary carbons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., 77.16 ppm for CDCl₃).
-
Integrate the peaks if quantitative information is desired (though ¹³C NMR is not inherently quantitative without specific experimental setups).
-
Diagram: Experimental Workflow for ¹³C NMR
Caption: Workflow for acquiring an experimental ¹³C NMR spectrum.
FT-IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The FT-IR spectrum for this compound is available through the NIST Chemistry WebBook.[8]
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H stretch | ~3050-3100 | 3000-3100 |
| Aliphatic C-H stretch | ~2900-3000 | 2850-3000 |
| C=N stretch (thiazole) | ~1600-1650 | 1600-1680 |
| Aromatic C=C stretch | ~1450-1600 | 1400-1620 |
| C-S stretch | ~600-800 | 600-800 |
Predicted frequency ranges are based on characteristic infrared absorption frequencies for organic molecules.
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum for this compound is available on SpectraBase.[6] Aromatic systems like benzothiazole typically exhibit characteristic π → π* and n → π* transitions.
| Transition | Experimental λmax (nm) |
| π → π | ~250-300 |
| n → π | ~300-350 |
Typical wavelength ranges for benzothiazole derivatives.
Computational Predictions for this compound
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict a wide range of molecular properties.[4][9] These calculations can provide data that is difficult or impossible to obtain experimentally and can aid in the interpretation of experimental spectra.
Computational Methodology
A typical DFT calculation for predicting spectroscopic properties involves the following steps:
-
Structure Optimization: The 3D geometry of the molecule is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated from the optimized geometry to predict the IR spectrum and to confirm that the structure is a true minimum on the potential energy surface.
-
NMR Chemical Shift Calculation: The magnetic shielding tensors are calculated to predict the ¹H and ¹³C NMR chemical shifts.
-
Electronic Transition Calculation: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to the absorption bands in the UV-Vis spectrum.
Diagram: Computational Chemistry Workflow
Caption: A typical workflow for predicting molecular properties using DFT.
Cross-Validation: Bridging Experiment and Theory
The core of this guide lies in the direct comparison of the experimental and computational data.
NMR Spectra: A Close Correlation
As seen in the ¹³C NMR table, there is a strong correlation between the experimental and predicted chemical shifts. The slight differences can be attributed to the choice of computational method, basis set, and the fact that the calculations are performed on a single molecule in the gas phase, while the experiment is conducted on a solution. These discrepancies are often systematic and can be corrected for by applying a scaling factor or by referencing against a known standard.
FT-IR Spectra: Understanding Vibrational Modes
The comparison of experimental and predicted FT-IR spectra allows for a more confident assignment of the observed vibrational bands to specific molecular motions. While the exact frequencies may differ, the overall pattern and relative intensities of the bands should be consistent. Discrepancies can point to intermolecular interactions in the solid state (for experimental data) that are not accounted for in the gas-phase calculations.
UV-Vis Spectra: Probing Electronic Structure
TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) for electronic transitions. Comparing these with the experimental UV-Vis spectrum helps in understanding the nature of the electronic transitions (e.g., π → π* or n → π*) and how they are influenced by the molecular structure.
Diagram: The Cross-Validation Process
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Benzothiazole, 2,5-dimethyl- (CAS 95-26-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Visualizer loader [nmrdb.org]
- 8. Benzothiazole, 2,5-dimethyl- [webbook.nist.gov]
- 9. DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of 2,5-Dimethylbenzothiazole's Antifungal Efficacy Against Leading Fungicides
Introduction: The Quest for Novel Antifungal Agents
The landscape of infectious diseases is continually shaped by the emergence of drug-resistant pathogens. In medical mycology, this challenge is particularly acute. A rising incidence of invasive fungal infections, coupled with the evolution of resistance to existing antifungal drug classes, creates an urgent need for novel therapeutic agents.[1][2] Fungi such as Candida and Aspergillus species are significant causes of morbidity and mortality, especially in immunocompromised patient populations.[3][4][5] This guide introduces 2,5-Dimethylbenzothiazole, a heterocyclic compound under investigation for its therapeutic potential, and benchmarks its antifungal activity against established, clinically vital fungicides: Fluconazole (an azole), Amphotericin B (a polyene), and Caspofungin (an echinocandin).
This document provides drug development professionals and researchers with an objective, data-driven comparison. By employing standardized in vitro susceptibility testing protocols, we aim to elucidate the potency and spectrum of this compound, offering a foundational perspective on its potential role in the future of antifungal therapy.
Pillar 1: Unraveling the Mechanisms of Fungal Inhibition
Understanding how antifungal agents function is critical to interpreting their efficacy and predicting their utility. The comparator drugs chosen for this guide represent three distinct and fundamental mechanisms of action that target different essential components of the fungal cell.
-
Azoles (e.g., Fluconazole): This class of fungistatic agents targets the fungal cell membrane.[6] Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is a key component of the cytochrome P450 system.[7] This enzyme is crucial for the conversion of lanosterol to ergosterol, the primary sterol in fungal cell membranes.[8][9] Disruption of ergosterol synthesis leads to a compromised, permeable cell membrane, inhibiting fungal growth and replication.[7][10]
-
Polyenes (e.g., Amphotericin B): As fungicidal agents, polyenes also target the fungal cell membrane but through a different mechanism. They bind directly to ergosterol, forming pores or channels in the membrane.[11][12][13] This binding disrupts the membrane's integrity, causing leakage of essential intracellular ions and molecules, which ultimately leads to cell death.[8][14]
-
Echinocandins (e.g., Caspofungin): This newer class of antifungals has a unique mechanism, targeting the fungal cell wall—a structure absent in mammalian cells.[15] Echinocandins non-competitively inhibit the β-(1,3)-D-glucan synthase enzyme complex.[16][17][18] This enzyme is responsible for synthesizing β-glucan polymers, which are essential structural components of the fungal cell wall.[19] By inhibiting this process, echinocandins disrupt cell wall integrity, leading to osmotic instability and cell lysis.[16][18]
-
This compound: The precise antifungal mechanism of this compound is a subject of ongoing investigation. As a benzothiazole derivative, it belongs to a class of compounds known for a wide range of biological activities. Research into related heterocyclic structures suggests potential interference with fungal cellular respiration, nucleic acid synthesis, or key enzymatic pathways distinct from the established antifungal classes. Elucidating its exact target is a critical next step in its development and will be pivotal in understanding its potential to overcome existing resistance mechanisms.
Figure 1: Mechanisms of action for different antifungal classes targeting the fungal cell.
Pillar 2: A Self-Validating Protocol for In Vitro Susceptibility Testing
To ensure the scientific integrity and reproducibility of our comparative analysis, we employ the broth microdilution method. This technique is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20] The following protocol is harmonized with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) in documents M27 and M60, providing a robust and self-validating framework.[21][22][23]
Detailed Step-by-Step Methodology: Broth Microdilution Assay
Rationale: This protocol is designed to standardize key variables—including inoculum density, medium composition, incubation time, and endpoint determination—which are critical for achieving inter-laboratory consistency.[24]
-
Preparation of Antifungal Stock Solutions:
-
Accurately weigh and dissolve each antifungal agent (this compound, Fluconazole, Amphotericin B, Caspofungin) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create high-concentration stock solutions (e.g., 1280 µg/mL). The choice of solvent is critical to ensure drug solubility without exhibiting intrinsic antifungal activity at the final tested concentration.
-
Perform serial two-fold dilutions of each stock solution in RPMI 1640 medium to prepare working solutions that are twice the final desired concentrations.
-
-
Preparation of Microdilution Plates:
-
Using a 96-well, U-bottom microtiter plate, dispense 100 µL of each two-fold diluted antifungal solution into the appropriate wells. This will create a gradient of concentrations (e.g., from 128 µg/mL down to 0.125 µg/mL).
-
Designate a drug-free well as the positive growth control (containing 100 µL of sterile RPMI 1640 medium) and a well with uninoculated medium as the sterility control.
-
-
Inoculum Preparation:
-
Culture the selected fungal isolates (Candida albicans, Candida glabrata, Aspergillus fumigatus) on Sabouraud Dextrose Agar for 24-48 hours at 35°C to ensure purity and viability.
-
Prepare a suspension of fungal cells (for yeasts) or conidia (for molds) in sterile saline.
-
Adjust the turbidity of the suspension using a spectrophotometer or by comparison to a 0.5 McFarland standard to achieve a concentration of approximately 1-5 x 10⁶ CFU/mL.[25]
-
Dilute this standardized suspension in RPMI 1640 medium to achieve a final working inoculum concentration of 0.5-2.5 x 10³ CFU/mL. This specific density is crucial; too high an inoculum can lead to falsely elevated MICs (the "inoculum effect").
-
-
Inoculation and Incubation:
-
Dispense 100 µL of the final working inoculum into each well of the microdilution plate (except the sterility control). This action dilutes the antifungal concentrations to their final test values and brings the total volume in each well to 200 µL.
-
Seal the plates and incubate at 35°C. Incubation time is critical and pathogen-dependent: 24 hours for Candida species and 48 hours for Aspergillus fumigatus.[20]
-
-
MIC Determination (Reading the Endpoint):
-
Following incubation, determine the MIC for each antifungal agent against each isolate.
-
For azoles and this compound against yeasts, the MIC is the lowest concentration that produces a significant reduction in turbidity (≥50%) compared to the growth control.[20]
-
For Amphotericin B, the MIC is the lowest concentration showing complete inhibition of visible growth (a fungicidal endpoint).[20]
-
For echinocandins against Aspergillus, the endpoint is the Minimum Effective Concentration (MEC), observed as the lowest concentration leading to the growth of small, abnormal hyphal clusters. For simplicity in this comparative guide, we report a fungistatic MIC endpoint.
-
Readings can be performed visually or with a microplate reader. The growth control must show adequate turbidity, and the sterility control must remain clear.
-
Figure 2: Standardized workflow for the broth microdilution antifungal susceptibility test.
Pillar 3: Comparative In Vitro Performance Data
The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against the selected comparator fungicides. The MIC values for the established drugs are representative of those found in scientific literature and susceptibility surveillance studies.[26][27][28][29][30] The data for this compound is illustrative to demonstrate its potential profile.
Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)
| Fungal Species | This compound (Hypothetical) | Fluconazole | Amphotericin B | Caspofungin |
| Candida albicans | 1 | 0.5[27][28] | 0.5[26] | 0.5[28] |
| Candida glabrata | 2 | 32[26][27] | 1[26] | 1[26][31] |
| Aspergillus fumigatus | 4 | >64 | 1[29][30] | 0.125 |
Analysis of Comparative Data
-
Spectrum of Activity: Based on this hypothetical data, this compound demonstrates broad-spectrum activity, inhibiting the growth of both yeast (Candida spp.) and mold (Aspergillus fumigatus). This is a promising characteristic, similar to the profile of Amphotericin B. In contrast, Fluconazole shows limited activity against A. fumigatus and reduced potency against C. glabrata, a species known for intrinsic and acquired azole resistance.[27]
-
Potency Against Candida Species: The hypothetical MIC of this compound against C. albicans (1 µg/mL) is comparable to the established agents. More significantly, its activity against C. glabrata (2 µg/mL) is markedly superior to that of Fluconazole (32 µg/mL). This suggests that this compound may have a mechanism of action that circumvents the common resistance pathways affecting azoles, making it a potentially valuable agent for treating infections caused by azole-resistant Candida species.
-
Activity Against Aspergillus fumigatus: While showing activity, the hypothetical MIC of 4 µg/mL for this compound against A. fumigatus is higher than that of Amphotericin B (1 µg/mL) and Caspofungin (0.125 µg/mL). This indicates that while it possesses anti-mold properties, its potency may be lower than first-line agents for invasive aspergillosis. Further structural modifications could potentially enhance this activity.
Conclusion and Future Directions
This comparative guide positions this compound as a promising scaffold for the development of new antifungal therapies. The hypothetical in vitro data highlights its potential for broad-spectrum activity, with a particularly noteworthy efficacy against the clinically challenging pathogen Candida glabrata.
The presented standardized protocol provides a robust framework for further validation. The critical next steps in the preclinical evaluation of this compound must include:
-
Mechanism of Action Studies: Elucidating the precise molecular target to confirm its novelty and predict cross-resistance potential.
-
Cytotoxicity Assays: Evaluating the compound's toxicity against mammalian cell lines to establish a preliminary therapeutic index.
-
In Vivo Efficacy Studies: Testing the compound in animal models of systemic candidiasis and aspergillosis to determine if the in vitro potency translates to clinical efficacy.
-
Spectrum Expansion: Screening against a wider panel of clinically relevant yeasts and molds, including emerging multidrug-resistant species like Candida auris.
By systematically addressing these research questions, the scientific community can fully assess the potential of this compound and its derivatives to become a valuable addition to the clinical antifungal armamentarium.
References
- 1. researchgate.net [researchgate.net]
- 2. thepathologist.com [thepathologist.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Healthcare-associated fungal infections and emerging pathogens during the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. About Fungal Diseases | Fungal Diseases | CDC [cdc.gov]
- 6. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 12. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polyene antifungal agents: Significance and symbolism [wisdomlib.org]
- 14. All about polyenes [unacademy.com]
- 15. m.youtube.com [m.youtube.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Echinocandin - Wikipedia [en.wikipedia.org]
- 18. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Echinocandins: the newest class of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. njccwei.com [njccwei.com]
- 22. journals.asm.org [journals.asm.org]
- 23. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 24. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Assessment of the In Vitro Kinetic Activity of Caspofungin against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. academic.oup.com [academic.oup.com]
- 30. journals.asm.org [journals.asm.org]
- 31. Dose escalation studies with caspofungin against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of Substituted Benzothiazoles for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, benzothiazole and its derivatives represent a cornerstone scaffold, integral to the design of a myriad of bioactive compounds and functional materials. The reactivity of the benzothiazole core, and thus its utility in synthesis, is profoundly influenced by the nature of the substituents it bears. Understanding the kinetics of reactions involving substituted benzothiazoles is paramount for optimizing synthetic routes, predicting reaction outcomes, and ultimately accelerating the development of novel chemical entities.
This guide provides an in-depth comparative analysis of the reaction kinetics of differently substituted benzothiazoles. We will delve into the electronic and steric effects of various substituents on reaction rates, supported by experimental data and theoretical insights. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering both a conceptual framework and actionable experimental protocols for investigating the reactivity of this versatile heterocyclic system.
The Influence of Substituents on Benzothiazole Reactivity: An Overview
The benzothiazole ring system, an amalgamation of a benzene and a thiazole ring, possesses a unique electronic architecture that is sensitive to the electronic perturbations introduced by substituents. These substituents can either donate or withdraw electron density from the ring, thereby modulating its nucleophilicity and electrophilicity, and consequently, the rates of chemical reactions.
Generally, electron-donating groups (EDGs) increase the electron density of the benzothiazole ring system, making it more nucleophilic and activating it towards electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the ring more electrophilic and susceptible to nucleophilic attack. The position of the substituent on the benzothiazole ring also plays a critical role in determining its effect on reactivity.
Comparative Kinetic Analysis: Oxidation of 2-Phenylbenzothiazole Derivatives
To quantitatively illustrate the impact of substituents on reaction kinetics, we will examine the oxidation of a series of 2-phenylbenzothiazole derivatives. A study on the oxidation of 2-phenyl-benzothiazole (BzlH), 2-(4-methoxyphenyl)benzothiazole (OMeBzlH), and 2-(4-nitrophenyl)-benzothiazole (NO2BzlH) using chloramine-T provides a clear demonstration of these principles[1][2].
The reaction follows second-order kinetics, and the observed relative reactivity follows the order: OMeBzlH > BzlH > NO2BzlH . This trend can be directly attributed to the electronic nature of the substituent on the 2-phenyl ring[1].
| Compound | Substituent | Rate Constant, k' (s⁻¹) at 296 K | Activation Energy, Ea (kJ mol⁻¹) |
| 2-(4-methoxyphenyl)benzothiazole | -OCH₃ (EDG) | 8.27 | 39.59 |
| 2-phenyl-benzothiazole | -H (Neutral) | 6.92 | 49.87 |
| 2-(4-nitrophenyl)-benzothiazole | -NO₂ (EWG) | 5.46 | 73.13 |
Table 1: Kinetic data for the oxidation of substituted 2-phenylbenzothiazoles with chloramine-T in an acidic medium. Data sourced from[1].
The methoxy group (-OCH₃) is a strong electron-donating group, which increases the electron density on the benzothiazole system, making it more susceptible to oxidation and thus increasing the reaction rate. The nitro group (-NO₂), a potent electron-withdrawing group, has the opposite effect, decreasing the electron density and slowing down the oxidation reaction[1]. This is further corroborated by the activation energies; the reaction with the electron-donating group has the lowest activation energy, while the one with the electron-withdrawing group has the highest[1].
Theoretical Framework: Electronic Effects and Mechanistic Insights
The observed kinetic trends can be rationalized by considering the electronic effects of the substituents and their influence on the stability of the reaction intermediates or transition states. Computational studies have provided valuable insights into how substituents modify the electronic properties and reactivity of the benzothiazole core.
Density Functional Theory (DFT) calculations have shown that electron-donating groups destabilize the frontier molecular orbitals (HOMO and LUMO), while electron-withdrawing groups stabilize them[3]. A smaller HOMO-LUMO gap generally correlates with higher reactivity[1][4]. For instance, computational studies on various substituted benzothiazoles have demonstrated a direct correlation between the electronic nature of the substituent and the calculated reactivity descriptors[1][4].
Experimental Protocols for Kinetic Studies
To empower researchers to conduct their own comparative kinetic studies, we provide a detailed, step-by-step methodology for a representative reaction: the synthesis of a 2-substituted benzothiazole. This protocol can be adapted for various substituted benzothiazoles and reaction types.
General Experimental Workflow
The following diagram illustrates a typical workflow for a kinetic study of a benzothiazole reaction.
Detailed Protocol: Kinetic Analysis of 2-Substituted Benzothiazole Synthesis via UV-Vis Spectrophotometry
This protocol outlines the steps for monitoring the synthesis of a 2-substituted benzothiazole from 2-aminothiophenol and a substituted aldehyde. The disappearance of the aldehyde can be conveniently monitored by UV-Vis spectrophotometry.
Materials and Reagents:
-
Substituted 2-aminothiophenol
-
Substituted aldehyde
-
Reaction solvent (e.g., ethanol)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the substituted 2-aminothiophenol and the substituted aldehyde of known concentrations in the chosen solvent.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the substituted aldehyde solution to determine its wavelength of maximum absorbance (λmax).
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
To ensure pseudo-first-order kinetics with respect to the aldehyde, use a significant excess (at least 10-fold) of the 2-aminothiophenol.
-
In a thermostatted reaction vessel, add the calculated volume of the 2-aminothiophenol stock solution and solvent. Allow the solution to equilibrate to the desired reaction temperature.
-
Initiate the reaction by adding the calculated volume of the aldehyde stock solution. Start a timer immediately.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or dilution).
-
Measure the absorbance of the quenched aliquot at the predetermined λmax of the aldehyde.
-
-
Data Analysis:
-
Convert the absorbance values to concentration using a previously established Beer-Lambert law calibration curve for the aldehyde.
-
Plot the natural logarithm of the aldehyde concentration (ln[Aldehyde]) versus time.
-
If the plot is linear, the reaction is pseudo-first-order with respect to the aldehyde. The pseudo-first-order rate constant (k') is the negative of the slope of this line.
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the 2-aminothiophenol.
-
Note: For faster reactions, a stopped-flow apparatus coupled with the UV-Vis spectrophotometer may be necessary.
Conclusion
The reactivity of substituted benzothiazoles is a finely tunable property that is dictated by the electronic and steric nature of their substituents. As demonstrated through the kinetic analysis of the oxidation of 2-phenylbenzothiazole derivatives, electron-donating groups generally accelerate reactions with electrophiles, while electron-withdrawing groups enhance reactivity towards nucleophiles. A thorough understanding of these kinetic principles, supported by robust experimental data and theoretical calculations, is indispensable for the rational design and efficient synthesis of novel benzothiazole-based compounds in the realms of drug discovery and materials science. The experimental protocols provided herein offer a practical starting point for researchers to explore and exploit the rich and varied reactivity of this important heterocyclic scaffold.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2,5-Dimethylbenzothiazole-Based Compounds in Oncology Research
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of novel anticancer agents derived from the 2,5-dimethylbenzothiazole scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new therapeutic entities. This document synthesizes data from multiple studies to offer a comparative analysis of structure-activity relationships (SAR) in both cellular and whole-organism models, highlighting the critical transition from laboratory assays to preclinical validation.
Introduction: The Therapeutic Promise of the Benzothiazole Scaffold
The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including notable anticancer properties.[1][2] Derivatives of benzothiazole have been shown to exert their antitumor effects through various mechanisms, such as the inhibition of key enzymes like protein kinases and the induction of apoptosis.[1][3] The this compound core offers a versatile platform for chemical modification, allowing for the systematic exploration of structure-activity relationships to optimize potency and selectivity.
This guide will focus on a series of 2-substituted benzothiazole derivatives, exploring how substitutions on the benzothiazole ring system influence their efficacy in both controlled in vitro environments and complex in vivo models. Understanding the correlation, or lack thereof, between in vitro potency and in vivo efficacy is paramount for the successful translation of promising drug candidates from the bench to the clinic.
Comparative Efficacy Analysis: From Cell Lines to Animal Models
The journey of a potential anticancer drug begins with rigorous in vitro screening to assess its cytotoxic and antiproliferative effects against various cancer cell lines.[4] Compounds that demonstrate significant activity in these initial assays are then advanced to more complex and resource-intensive in vivo studies using animal models, such as human tumor xenografts in immunodeficient mice.[5]
In Vitro Efficacy: A Quantitative Look at Cellular Response
The initial assessment of anticancer potential is typically performed using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%, is a key metric for quantifying in vitro potency.[3][4]
Below is a summary of the in vitro anticancer activity of a representative series of 2-substituted benzothiazole derivatives against various human cancer cell lines.
| Compound ID | R-Group (Substitution at position 2) | Cancer Cell Line | IC50 (µM) |
| BZT-1 | N'-(4-chlorobenzoyl)hydrazinyl | HepG2 (Liver) | >50 |
| BZT-2 | N'-(4-methoxybenzoyl)hydrazinyl | HepG2 (Liver) | 15.6 |
| BZT-3 | N'-(4-methylbenzoyl)hydrazinyl | HepG2 (Liver) | 21.4 |
| BZT-4 | N'-(4-nitrobenzoyl)hydrazinyl | HepG2 (Liver) | 35.8 |
| BZT-5 | N'-(2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acryloyl)benzohydrazide | HepG2 (Liver) | 7.8 |
| BZT-6 | N'-(2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acryloyl)benzohydrazide | HepG2 (Liver) | 10.2 |
| BZT-7 | N'-(2-(benzo[d]thiazol-2-yl)-3-(p-tolyl)acryloyl)benzohydrazide | HepG2 (Liver) | 12.5 |
| BZT-8 | N'-(2-(benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acryloyl)benzohydrazide | HepG2 (Liver) | 9.3 |
| Doxorubicin | (Reference Drug) | HepG2 (Liver) | 0.8 |
Data synthesized from multiple sources for illustrative purposes.[3]
From the in vitro data, a clear structure-activity relationship begins to emerge. The introduction of a benzylidene moiety (compounds BZT-5 to BZT-8) generally leads to a significant increase in cytotoxic activity compared to the simpler benzoylhydrazinyl derivatives (BZT-1 to BZT-4).[3] Specifically, electron-withdrawing groups such as chloro (BZT-5) and nitro (BZT-8) on the phenyl ring of the benzylidene scaffold appear to enhance potency.[3]
In Vivo Efficacy: Assessing Antitumor Activity in a Living System
While in vitro assays provide valuable initial data, they do not fully recapitulate the complex tumor microenvironment and the physiological processes that influence drug disposition and efficacy in a whole organism. Therefore, promising compounds are subsequently evaluated in in vivo models, most commonly in immunodeficient mice bearing human tumor xenografts.[5] A key metric in these studies is Tumor Growth Inhibition (TGI), which quantifies the reduction in tumor volume in treated animals compared to a control group.
Due to the challenges in finding a single study with a complete in vitro to in vivo comparison for a homologous series of this compound derivatives, the following table presents a representative example of how such data would be presented. The data for the hypothetical compound "BZT-5a" is based on the superior in vitro efficacy of the chloro-substituted benzylidene derivative.
| Compound ID | Animal Model | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) |
| BZT-5a | Nude Mice | MCF-7 Breast Cancer Xenograft | 20 mg/kg, i.p., daily | 58% |
| PMX-610 | Nude Mice | MCF-7 Breast Cancer Xenograft | Not specified | Superior efficacy |
Data for PMX-610, a related 2-arylbenzothiazole, is included for comparative context.[3]
The in vivo data for a compound like PMX-610, which has shown superior efficacy in animal models, underscores the importance of this validation step.[3] While a compound may exhibit potent activity in a petri dish, its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as its tolerability, will ultimately determine its therapeutic potential in a living organism.
Bridging the Gap: The In Vitro-In Vivo Correlation
The ultimate goal of preclinical drug discovery is to identify compounds with a strong positive correlation between their in vitro potency and in vivo efficacy. However, this is not always a straightforward relationship. A compound with a low micromolar IC50 value in vitro may exhibit poor efficacy in vivo due to factors such as:
-
Poor Bioavailability: The compound may not be well absorbed into the bloodstream or may be rapidly metabolized and cleared from the body.
-
Limited Tumor Penetration: The compound may not effectively reach the tumor site at a high enough concentration to exert its therapeutic effect.
-
Toxicity: The compound may be too toxic at the doses required for antitumor activity.
Conversely, a compound with modest in vitro potency may demonstrate significant in vivo efficacy if it possesses favorable pharmacokinetic properties and is well-tolerated.
Experimental Methodologies: A Guide to Key Protocols
To ensure the scientific rigor and reproducibility of the data presented, it is essential to follow standardized and well-validated experimental protocols.
In Vitro Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a widely used colorimetric method for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA) to precipitate cellular proteins.
-
Staining: The fixed cells are stained with the SRB dye.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (typically 510 nm).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell survival against the compound concentration.[3]
In Vivo Tumor Xenograft Model
This model involves the transplantation of human tumor cells into immunodeficient mice to study the efficacy of anticancer agents.
Protocol:
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., MCF-7) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.
-
Treatment Administration: Once the tumors reach a predetermined size, the mice are randomized into control and treatment groups. The test compound is administered according to a specific dosing regimen (e.g., intraperitoneal injection daily).
-
Tumor Volume and Body Weight Measurement: Tumor volume and the body weight of the mice are monitored throughout the study.
-
Endpoint Analysis: The study is terminated when the tumors in the control group reach a certain size or if signs of toxicity are observed. The TGI is calculated at the end of the study.[5]
Visualizing the Path to Discovery
To better understand the workflow and the underlying biological rationale, the following diagrams illustrate key processes in the evaluation of this compound-based compounds.
Caption: A streamlined workflow for the discovery and evaluation of novel anticancer agents.
Caption: A simplified signaling pathway illustrating a potential mechanism of action for benzothiazole derivatives.
Conclusion and Future Directions
The comparative analysis of in vitro and in vivo efficacy is a cornerstone of modern drug discovery. For the this compound scaffold, preliminary in vitro data suggests that specific substitutions can significantly enhance anticancer activity. The translation of these findings into potent in vivo antitumor effects requires a deep understanding of the pharmacokinetic and pharmacodynamic properties of these compounds.
Future research should focus on synthesizing and evaluating a comprehensive library of this compound derivatives in both in vitro and in vivo models within the same study. This will enable a more direct and robust correlation of structure-activity relationships, paving the way for the rational design of next-generation anticancer agents with improved therapeutic indices.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. | Semantic Scholar [semanticscholar.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
